Aurothioglucose
Description
This compound, also known as gold thioglucose, was formerly used to treat rheumatoid arthritis. Contemporary research on the effect of gold salts treatment began in 1935, primarily to reduce inflammation and to slow disease progression in patients with rheumatoid arthritis. The use of gold compounds has decreased since the 1980s owing to numerous side effects, limited efficacy, and slow onset of action. Many if not most gold compounds that were indicated for rheumatoid arthritis therapy have since been replaced with the use of various current disease modifying anti-rheumatic drugs (DMARDs) like methotrexate and others, which are far more effective.
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
See also: Auranofin (narrower).
Structure
2D Structure
Properties
Key on ui mechanism of action |
Rheumatoid arthritis is an autoimmune disease in which the body's immune system mistakenly attacks the lining of various skeletal bone joints of the body. These attacks are facilitated by various pro-inflammatory immune cells and agents like cytokines, histamines, mast cells, macrophages, monocytes, lymphocytes, leukocytes, and many others. The longterm result of this unwanted immune response is chronic inflammation and painful tissue damage. The cause of the malfunctioning immune system in rheumatoid arthritis is unknown and there is no definitive cure for the condition. Similarly, the mechanism of action of aurothioglucose is also not well elucidated. Nevertheless, some studies have suggested that the combination of both the sulfhydryl ligand and aureus cation present in aurothioglucose elicits an inhibitory effect on adenylyl cyclase activity in human lymphocyte membranes and in membranes of T and B lymphocyte subsets. In particular, such inhibition of the activity of adenylyl cyclase and its various isoforms would theoretically also limit the cyclases' ability to induce mast cell degranulation and histamine release, to enhance respiratory burst effects, to stimulate the action of resting macrophages, to induce and activate phagocytes, to induce neutrophil chemotaxis, etc. - all of which are pro-inflammatory actions. The effects of aurothioglucose, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease. Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothioglucose. |
|---|---|
CAS No. |
12192-57-3 |
Molecular Formula |
C6H11AuO5S |
Molecular Weight |
392.18 g/mol |
IUPAC Name |
gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI Key |
XHVAWZZCDCWGBK-WYRLRVFGSA-M |
Isomeric SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
Canonical SMILES |
[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].[HH].C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Appearance |
Solid powder |
Color/Form |
Yellow crystals |
Other CAS No. |
12192-57-3 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Following the date of manufacture, sterile aurothioglucose suspension ... /has an expiration date/ of 5 years. |
solubility |
Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether Soluble in water with decomposition. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origin of Product |
United States |
Foundational & Exploratory
Aurothioglucose mechanism of action in rheumatoid arthritis
An In-depth Technical Guide on the Mechanism of Action of Aurothioglucose in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a gold-based disease-modifying antirheumatic drug (DMARD), has historically been used in the management of rheumatoid arthritis (RA).[1][2] While its use has diminished with the advent of newer therapies, understanding its mechanism of action remains crucial for the broader comprehension of immunomodulatory drug development.[1][3] The therapeutic effects of this compound are attributed to its complex interactions with the immune system, primarily targeting macrophages and lymphocytes to attenuate the inflammatory cascade characteristic of RA.[1][4] Key mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of immune cell proliferation, and interference with critical signaling pathways such as NF-κB.[1][4][5][6] This document provides a detailed overview of the molecular mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction to this compound
This compound is a gold-containing compound that was a cornerstone in the treatment of rheumatoid arthritis for many years.[1][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily manage symptoms, this compound is classified as a DMARD, aiming to slow the progression of the disease.[1][2] The clinical application of gold compounds for RA began in the 1930s, with the goal of reducing inflammation and preventing joint destruction.[3] Although its precise mechanism of action is not fully elucidated, research has pointed to several key immunomodulatory effects.[1][3][4][7]
Core Mechanisms of Action
The therapeutic efficacy of this compound in rheumatoid arthritis is believed to stem from a multifactorial approach to dampening the autoimmune response. The gold compound accumulates within immune cells, particularly macrophages and lymphocytes, where it exerts its inhibitory functions.[1]
Modulation of Macrophage and Lymphocyte Function
This compound significantly impacts the function of key immune cells involved in the pathogenesis of RA:
-
Macrophages: It inhibits the activity of lysosomal enzymes within macrophages, which are crucial for the breakdown of cellular components and can contribute to tissue damage in the inflamed joint.[1][4] By reducing the phagocytic activity and the production of inflammatory mediators by macrophages, this compound helps to limit joint tissue destruction.[1][4]
-
T-Lymphocytes: The drug has been shown to inhibit the proliferation of T-cells, which are central to the autoimmune response in RA.[1][4] This inhibition helps to reduce the overall inflammatory cascade.[1] Some studies also suggest that this compound may inhibit adenylyl cyclase activity in lymphocyte membranes.[3][7]
Inhibition of Pro-inflammatory Cytokines
A key aspect of this compound's action is the reduction in the production of pro-inflammatory cytokines, which are pivotal in sustaining the inflammatory environment of the rheumatoid joint.[1][4]
Interference with the NF-κB Signaling Pathway
A significant molecular mechanism of this compound is its inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor for the expression of numerous genes involved in inflammation and immunity.[6] Gold compounds have been demonstrated to inhibit NF-κB activation by blocking the activity of IκB kinase (IKK).[5] It is proposed that gold ions may interact with and oxidize cysteine residues essential for IKKβ function, specifically Cys-179, thereby preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB to translocate to the nucleus and activate gene expression.[5][6] Furthermore, this compound has been shown to act as a functional antagonist to Interleukin-1 (IL-1), a potent pro-inflammatory cytokine, by inhibiting IL-1-induced NF-κB and AP-1 activity.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the mechanism of action of gold compounds, including this compound and the related oral gold compound, auranofin.
| Parameter | Compound | Cell/System | Concentration | Effect | Reference |
| Antigen Presentation | Auranofin | Splenic Macrophages | 2 µM | Inhibition | [9] |
| IL-1 Production | Auranofin | Macrophages | 2 µM | Inhibition | [9] |
| IL-2 Production | Auranofin | Lymphocytes | 2 µM | Inhibition | [9] |
| IKKα Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 4 µM | 50% inhibition | [10] |
| IKKβ Inhibition (IC50) | BMS-345541 | In vitro kinase assay | 0.3 µM | 50% inhibition | [10] |
| Radiographic Progression | This compound | RA Patients | Not specified | Retardation of joint destruction | [11] |
| New Erosions | This compound | RA Patients | Not specified | No significant increase | [11] |
*BMS-345541 is a specific IKK inhibitor, and its data is included for context on the potency of IKK inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
Protocol for Macrophage Phagocytosis Assay
This protocol is designed to evaluate the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
This compound.
-
Fluorescently labeled particles (e.g., FITC-labeled E. coli bioparticles or zymosan).
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Culture: Culture macrophages in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24 hours.
-
Phagocytosis Induction:
-
Wash the cells twice with warm PBS.
-
Add the fluorescently labeled particles to the cells at a particle-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
-
Quenching of Extracellular Fluorescence:
-
Wash the cells three times with cold PBS to remove non-phagocytosed particles.
-
Add trypan blue solution (0.2 mg/mL in PBS) for 1-2 minutes to quench the fluorescence of surface-bound, non-internalized particles.
-
-
Cell Harvesting and Analysis:
-
Wash the cells again with PBS.
-
Detach the cells using a cell scraper or trypsin-EDTA.
-
Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity, which are indicative of the phagocytic activity. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
Protocol for T-Lymphocyte Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-lymphocytes in response to a mitogenic stimulus.[12][13][14][15][16]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
Complete RPMI-1640 medium.
-
This compound.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).
-
96-well round-bottom plates.
-
Scintillation counter or plate reader.
Procedure:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation and resuspend them in complete RPMI-1640 medium.
-
Assay Setup:
-
Plate 1 x 10^5 PBMCs per well in a 96-well plate.
-
Add varying concentrations of this compound.
-
Add the mitogen to stimulate proliferation. Include unstimulated and mitogen-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement ([³H]-Thymidine method):
-
Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
-
Data Analysis: Calculate the percentage inhibition of proliferation for each concentration of this compound compared to the mitogen-only control.
Protocol for Cytokine Production Measurement by ELISA
This protocol is for quantifying the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by macrophages.[17][18][19][20][21]
Materials:
-
Macrophage cell line or primary macrophages.
-
Complete culture medium.
-
This compound.
-
Lipopolysaccharide (LPS) to stimulate cytokine production.
-
ELISA kit for the specific cytokine of interest.
Procedure:
-
Cell Stimulation:
-
Plate macrophages in a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Conclusion
This compound exerts its therapeutic effects in rheumatoid arthritis through a multi-pronged attack on the inflammatory processes. By inhibiting the function of key immune cells like macrophages and T-lymphocytes, reducing the production of pro-inflammatory cytokines, and interfering with the pivotal NF-κB signaling pathway, this compound helps to mitigate the autoimmune response and slow disease progression. Although largely succeeded by newer biologic and targeted synthetic DMARDs, the study of this compound's mechanism of action continues to provide valuable insights into the immunopharmacology of rheumatoid arthritis and informs the development of future therapies. The experimental protocols detailed herein provide a framework for the continued investigation of immunomodulatory compounds.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound (Solganal) Drug Side Effects and Dosing [medicinenet.com]
- 3. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Gold compound auranofin inhibits IkappaB kinase (IKK) by modifying Cys-179 of IKKbeta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the DNA-binding activity of NF-kappa B by gold compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Modulation of macrophage-lymphocyte interactions by the antiarthritic gold compound, auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting IκappaB kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lab13 [science.umd.edu]
- 13. hanc.info [hanc.info]
- 14. thekingsleyclinic.com [thekingsleyclinic.com]
- 15. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine analysis - ELISA / CBA [sanquin.org]
- 19. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Aurothioglucose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for aurothioglucose, a gold-based therapeutic agent historically used in the treatment of rheumatoid arthritis. This document details the core chemical processes, purification protocols, and analytical techniques required to produce and characterize high-purity this compound.
Introduction
This compound, with the chemical formula C₆H₁₁AuO₅S, is a gold(I) thiolate complex. It consists of a gold(I) ion coordinated to the sulfur atom of a thioglucose molecule. The synthesis of this compound is a cornerstone of medicinal inorganic chemistry, providing a valuable case study in the preparation of gold-based pharmaceuticals. This guide will focus on the established methods for its synthesis and the critical steps for its purification to meet pharmaceutical standards.
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of a gold(I) or gold(III) halide with thioglucose in an aqueous medium. The most commonly cited method utilizes gold(III) bromide as the gold source.
Synthesis Pathway Overview
The synthesis can be conceptually broken down into the following key stages: the preparation of the gold precursor, the reaction with thioglucose, and the isolation of the crude product.
Aurothioglucose: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of aurothioglucose, a gold-containing compound formerly utilized in the treatment of rheumatoid arthritis.[1][2] This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of its structure and relevant biological pathways.
Core Chemical and Physical Properties
This compound, also known as gold thioglucose, is a derivative of the sugar glucose where a thiol group replaces the anomeric hydroxyl group, and this sulfur atom is subsequently coordinated to a gold(I) ion.[1] It presents as yellow crystals or a white to beige powder and has a slight mercaptan-like odor.[2] Gold is present in the +1 oxidation state, a common feature for gold thiolates used in medicine.[1]
The key chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁AuO₅S | [1][2][3][4] |
| Molecular Weight | 392.18 g/mol | [1][2][3][4] |
| Appearance | Yellow crystals or white to beige powder | [2][5] |
| Melting Point | >107°C (with decomposition) | [6][7] |
| Solubility | Soluble in water (with decomposition), DMSO. Slightly soluble in propylene glycol. Practically insoluble in acetone, alcohol, chloroform, and ether. | [2][6][8] |
| Water Solubility | 96.4 mg/mL | [9] |
| LogP (Octanol/Water Partition Coefficient) | -2.50 | [2][7] |
| pKa (Strongest Acidic) | 12.51 | [9] |
| Stability | Hygroscopic, light-sensitive. Aqueous solutions decompose on standing. Sterile suspension has a shelf life of up to 5 years. | [2][6] |
| Specific Rotation | +65° to +75° (10 mg/mL in water) | [10] |
Chemical Structure and Conformation
The IUPAC name for this compound is gold(I) (2S,3S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate.[2] The structure consists of a thioglucose molecule coordinated to a gold(I) atom via a gold-sulfur bond. While often depicted as a monomer for simplicity, it is believed to exist in a polymeric state, forming Au-S-Au-S chains.[1][11] This polymeric nature is a characteristic shared with other medicinal gold thiolates like sodium aurothiomalate.[11] The gold(I) center is typically two-coordinate, consistent with its linear geometry preference.
Experimental Protocols
Detailed experimental protocols for the characterization and analysis of this compound are crucial for quality control and research purposes.
This protocol determines the purity of this compound by quantifying its gold content.
-
Sample Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in 100 mL of water in a 300-mL Kjeldahl flask.[10]
-
Digestion: Slowly and carefully add 10 mL of nitric acid to the solution. Once the initial vigorous reaction subsides, boil the mixture for 5 minutes. This process digests the organic thioglucose moiety and precipitates elemental gold.[10]
-
Isolation: Filter the hot solution to collect the separated gold precipitate.[10]
-
Washing and Drying: Wash the collected gold thoroughly with hot water to remove any residual impurities. Dry the gold precipitate.[10]
-
Quantification: Ignite the dried precipitate to a constant weight. The final weight corresponds to the elemental gold in the initial sample.[10]
-
Calculation: The weight of this compound is calculated by multiplying the weight of the obtained gold by a conversion factor of 1.991.[10]
This method is used for the qualitative identification of this compound.
-
Stationary Phase: Use a thin-layer chromatographic glass microfilament sheet impregnated with silicic acid and a suitable fluorescing substance.[10]
-
Sample and Standard Preparation: Prepare a test solution by dissolving a suitable quantity of the sample in water to a final concentration of 4 mg/mL. Prepare a Standard solution of USP this compound RS at the same concentration.[10]
-
Application: Apply 10 µL of both the test solution and the Standard solution to the chromatographic sheet.[10]
-
Development: Develop the chromatogram in a solvent system consisting of n-propyl alcohol, water, and ethyl acetate in a 3:3:1 ratio until the solvent front has moved approximately three-fourths of the plate length.[10]
-
Visualization: After development, remove the sheet, allow the solvent to evaporate, and locate the spots by examination under short-wavelength UV light.[10]
-
Analysis: The Rf value of the principal spot from the test solution should correspond to that of the Standard solution.[10]
While specific, detailed protocols for this compound are not widely published, standard techniques would be employed for in-depth structural elucidation.
-
X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the polymeric arrangement, single crystals of this compound would be required. The general workflow involves crystallizing the compound, mounting a suitable crystal, and irradiating it with an X-ray beam. The resulting diffraction pattern is then analyzed to solve the crystal structure. Although challenging due to the polymeric and potentially amorphous nature of this compound, this technique would provide definitive structural information.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the thioglucose ligand in solution.[13][14] These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced NMR techniques could potentially probe the gold-sulfur coordination environment, though this is often complicated by the properties of the gold nucleus.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound in rheumatoid arthritis are attributed to its anti-inflammatory properties. The precise mechanism is not fully elucidated, but key targets have been identified.[2] this compound is a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for cellular redox balance, with an IC₅₀ of 65 nM.[8][15] It also inhibits the DNA binding of the transcription factor NF-κB, which is a master regulator of inflammatory gene expression.[15] By inhibiting NF-κB, this compound can suppress the production of pro-inflammatory cytokines like IL-6 and IL-8.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 12192-57-3 [chemicalbook.com]
- 7. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. newdruginfo.com [newdruginfo.com]
- 11. Disodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 12. memtein.com [memtein.com]
- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 14. A 1H nmr study of the interaction of aurothiomalate ("Myocrisin") with human red blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Aurothioglucose: A Technical Guide to Solubility and Stability Characteristics
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the physicochemical properties of aurothioglucose, with a specific focus on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this gold-based therapeutic agent. All data is compiled from reputable scientific sources and presented to facilitate easy interpretation and application in a laboratory setting.
Physicochemical Properties of this compound
This compound is a gold-containing compound that has been historically used in the treatment of rheumatoid arthritis. Its therapeutic efficacy and safety profile are intrinsically linked to its chemical structure and behavior in various environments. A comprehensive understanding of its solubility and stability is therefore critical for formulation development, analytical method validation, and ensuring product quality.
Solubility Profile
This compound exhibits distinct solubility characteristics that are crucial for its handling, formulation, and bioavailability. While it is known to be soluble in water, it is practically insoluble in most common organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Acetone | Practically Insoluble |
| Alcohol | Practically Insoluble |
| Chloroform | Practically Insoluble |
| Ether | Practically Insoluble |
Further quantitative data from specific studies is required for a more detailed solubility profile at varying temperatures and pH levels. The provided data is based on general chemical reference information.
Stability Profile
The stability of this compound is a critical parameter influencing its shelf-life, storage conditions, and therapeutic performance. It is particularly sensitive to light and may undergo degradation when exposed to certain conditions.
3.1 Light Stability
This compound is known to be sensitive to light. Exposure to light can cause the compound to darken, indicating potential degradation. Therefore, it is imperative to store this compound and its formulations in light-resistant containers to maintain its integrity.
3.2 Thermal and pH Stability
Detailed quantitative studies on the thermal and pH stability of this compound, including degradation kinetics and byproduct formation, are essential for robust formulation development. Currently, publicly available data is limited, necessitating further targeted research in this area.
Experimental Protocols
The following sections outline generalized experimental workflows for determining the solubility and stability of this compound. These protocols are intended as a starting point and should be adapted and validated for specific laboratory conditions and analytical equipment.
4.1 Solubility Determination Workflow
A common method for determining the solubility of a compound like this compound is the equilibrium solubility method. The following diagram illustrates a typical workflow.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: A sample of the supernatant is withdrawn and immediately filtered through a non-adsorptive membrane filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or Atomic Absorption Spectroscopy (AAS) to quantify the gold content.
-
Calculation: The solubility is calculated from the measured concentration and expressed in appropriate units (e.g., mg/mL, mol/L).
4.2 Photostability Testing Workflow
To assess the impact of light on the stability of this compound, a forced degradation study can be performed. The workflow for such a study is outlined below.
Caption: Workflow for Photostability Forced Degradation Study.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent.
-
Exposure: The solution is placed in a photostability chamber and exposed to a controlled light source that meets ICH Q1B guideline requirements (e.g., a combination of cool white fluorescent and near-UV lamps). A parallel sample, wrapped in aluminum foil, serves as a dark control.
-
Sampling: Aliquots are withdrawn from both the exposed and dark control samples at specified time intervals.
-
Analysis: The samples are analyzed using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.
-
Comparison: The results from the light-exposed samples are compared to those of the dark control to assess the extent of photodegradation.
Conclusion
The provided technical guide summarizes the core solubility and stability characteristics of this compound based on available data. It is evident that while basic solubility parameters are known, there is a need for more comprehensive quantitative studies, particularly concerning its stability under various stress conditions. The outlined experimental workflows provide a robust framework for researchers to conduct these necessary investigations, ultimately leading to the development of safer and more effective this compound-based therapeutics.
The Rise and Fall of a Golden Cure: An In-depth History of Aurothioglucose in Chrysotherapy
For decades, injectable gold in the form of aurothioglucose represented a cornerstone of treatment for rheumatoid arthritis, a period in medical history known as chrysotherapy. This technical guide delves into the history of this compound, from its empirical beginnings to its eventual decline, providing researchers, scientists, and drug development professionals with a comprehensive overview of its clinical application, mechanism of action, and the experimental methodologies that defined its era.
A Serendipitous Discovery and Early Development
The journey of chrysotherapy began not with a targeted molecular design, but with a series of clinical observations. In the early 20th century, gold compounds were primarily investigated for their antimicrobial properties. It was through the treatment of tuberculosis in patients who also suffered from rheumatoid arthritis that the anti-arthritic potential of gold salts was first noted. This led to the exploration of various gold formulations, with this compound, a gold salt of thioglucose, emerging as a prominent parenteral treatment for rheumatoid arthritis.[1] Contemporary research into the effects of gold salts for rheumatoid arthritis began in earnest in 1935, aiming to reduce inflammation and slow the progression of the disease.[2]
Clinical Efficacy and Quantitative Outcomes
This compound demonstrated a significant, albeit slow-acting, efficacy in modifying the course of rheumatoid arthritis. Its primary benefit lay in its ability to slow the radiographic progression of joint damage, a crucial endpoint in assessing the effectiveness of a disease-modifying antirheumatic drug (DMARD).[2][3]
Table 1: Summary of Clinical Efficacy Data for this compound
| Efficacy Parameter | Study Details | Key Findings |
| Radiographic Progression | Comparative study of this compound vs. auranofin in 40 patients. | Parenteral gold compounds like this compound were confirmed to retard the radiographic progression of joint destruction.[2] |
| Clinical Response | Study of 43 patients intolerant to sodium aurothiomalate, treated with this compound. | A good clinical response was observed in 25 patients (60%).[4] |
| Comparison with Auranofin | Single-blind trial comparing this compound and auranofin in 52 patients over 52 weeks. | Patients on this compound showed slightly more improvement than those on auranofin, though the difference was not statistically significant.[5] |
Experimental Protocols: Administration and Monitoring
The administration of this compound required a carefully managed protocol due to its potential for toxicity. The following outlines a typical experimental protocol for its use in clinical trials and practice.
Patient Selection and Baseline Assessment
-
Inclusion Criteria: Patients with a confirmed diagnosis of active rheumatoid arthritis who had not responded adequately to conservative therapies such as salicylates and other non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]
-
Exclusion Criteria: Patients with a history of severe toxicity to other gold compounds, significant renal or hepatic disease, or blood dyscrasias.
-
Baseline Assessments: Comprehensive medical history, physical examination including joint counts (for tenderness and swelling), and laboratory tests including complete blood count (CBC) with differential and platelet count, urinalysis for protein and blood, and liver function tests. Radiographs of the hands and feet were also taken to establish a baseline for assessing disease progression.
Dosing and Administration
This compound was administered via intramuscular injection, typically into the gluteal muscle. A common dosing regimen was as follows:
-
Test Dose: A small initial dose (e.g., 10 mg) to assess for any immediate hypersensitivity reactions.
-
Dose Escalation: If the test dose was tolerated, the dosage was increased to 25 mg for the second and third weekly injections.
-
Maintenance Dose: The standard maintenance dose was 50 mg administered weekly until a significant clinical response was observed or a total cumulative dose of 1 gram was reached.
-
Dose Tapering: Once a patient showed improvement, the interval between injections was gradually increased to every two, three, and eventually four weeks for long-term maintenance therapy. A maintenance regimen of 5-20 mg per week was also used in some cases.[4]
Patient Monitoring
Close monitoring was critical to detect early signs of toxicity.
-
Pre-injection Monitoring: Before each injection, patients were questioned about any potential adverse effects, such as rash, itching, or sores in the mouth. A urinalysis was performed to check for proteinuria or hematuria.
-
Regular Laboratory Monitoring: CBC with differential and platelet counts were monitored regularly (e.g., every 1-2 weeks initially, then monthly) to detect any hematologic abnormalities.
Mechanism of Action: A Multi-faceted Immunomodulatory Effect
The precise mechanism of action of this compound was not fully elucidated during its peak use, but subsequent research has revealed its complex immunomodulatory effects. Gold compounds are now understood to influence multiple levels of the immune response.
Gold is taken up by macrophages and stored in lysosomes, where it is thought to inhibit antigen processing and presentation.[7] This interference with the initial stages of the immune response is a key aspect of its therapeutic effect. Furthermore, gold compounds have been shown to suppress the binding activity of NF-κB and the activation of I-κB kinase, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[7]
Signaling Pathway: Inhibition of NF-κB Activation by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This compound also impacts T-cell function, inducing an upregulation of IL-4 mRNA, which promotes a shift from a pro-inflammatory Th1 response to an anti-inflammatory Th2 phenotype.[7]
Experimental Workflow: Monitoring Chrysotherapy
Caption: A typical experimental workflow for monitoring patients undergoing chrysotherapy with this compound.
Adverse Effects and the Decline of Chrysotherapy
Despite its efficacy, the use of this compound was hampered by a significant incidence of adverse effects. The use of gold compounds began to decrease in the 1980s due to their numerous side effects, limited efficacy in some patients, and slow onset of action.[2]
Table 2: Common Adverse Effects of this compound
| Adverse Effect Category | Specific Manifestations | Incidence/Remarks |
| Dermatological | Dermatitis, pruritus (itching), skin rash, stomatitis (mouth sores).[1] | The most common type of adverse reaction.[8] A skin rash was sometimes associated with remission.[8] |
| Renal | Proteinuria, hematuria, nephrotic syndrome.[8][9] | Proteinuria occurred in 3% to 19% of patients.[8] |
| Hematological | Thrombocytopenia, leukopenia, eosinophilia, aplastic anemia.[8][9] | Thrombocytopenia occurred in 3% to 5% of patients.[8] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[9] | Common but often manageable. |
The advent of more effective and less toxic DMARDs, such as methotrexate, and later, the development of biologic agents, led to a significant decline in the use of this compound and other gold compounds.[2]
Conclusion: A Legacy in Rheumatology
This compound holds a significant place in the history of rheumatoid arthritis treatment. As one of the first DMARDs, it demonstrated that the relentless progression of the disease could be slowed. The challenges associated with its use, particularly its toxicity profile, spurred the search for safer and more effective therapies. The study of its mechanism of action has also contributed to our understanding of the immunology of rheumatoid arthritis. While no longer a frontline therapy, the story of this compound serves as a valuable case study in the evolution of drug development for chronic inflammatory diseases.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of this compound and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiographic progression in rheumatoid arthritis: results of 3 comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of auranofin and this compound in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Molecular mechanisms of action of gold in treatment of rheumatoid arthritis--an update] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
The Cellular Odyssey of Aurothioglucose: An In-depth Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and biodistribution of aurothioglucose, a gold-based therapeutic agent. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to serve as a critical resource for researchers in pharmacology and drug development.
Quantitative Biodistribution of this compound
The in vivo fate of this compound is characterized by its absorption, distribution, and eventual elimination. Following intramuscular injection, gold from this compound is absorbed, reaching peak concentrations in the blood within four to six hours.[1] A significant portion of the circulating drug is bound to albumin in the plasma.[1] The distribution of gold is widespread, with the highest concentrations found in the lymph nodes, adrenal glands, liver, kidneys, bone marrow, and spleen.[1]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Peak Serum Concentration (single 50 mg IM dose) | 235 - 450 µg/dL | [1] |
| Plasma Protein Binding | 95% (primarily albumin) | [1] |
| Primary Organs of Distribution | Lymph nodes, adrenal glands, liver, kidneys, bone marrow, spleen | [1] |
| Route of Elimination | ~70% Urine, ~30% Feces | |
| Biological Half-life (single 50 mg dose) | 3 - 27 days | |
| Half-life (after 3rd weekly dose) | 14 - 40 days | |
| Half-life (after 11th weekly dose) | up to 168 days |
Cellular Uptake Mechanisms
While the precise mechanisms for this compound are not fully elucidated, the uptake of gold-containing compounds at the cellular level is generally understood to occur via endocytic pathways. For gold nanoparticles, which share compositional similarities, receptor-mediated endocytosis is a primary route of cellular entry.
Experimental Protocols
In Vitro Cellular Uptake Assay for this compound
This protocol outlines a method to quantify the cellular uptake of this compound in an adherent cell line.
Materials:
-
Adherent cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) grade nitric acid and hydrochloric acid
-
Metal-free centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 3 x 10^5 cells per well in complete culture medium and incubate for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent and dilute to the desired final concentrations in complete culture medium. Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Washing: Following incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any non-internalized this compound.
-
Cell Detachment and Lysis: Add trypsin-EDTA to each well to detach the cells. Collect the cell suspension and centrifuge to pellet the cells.
-
Digestion: Discard the supernatant and add concentrated nitric acid and hydrochloric acid to the cell pellet to digest the organic material.
-
Quantification: Dilute the digested samples with deionized water and analyze the gold content using ICP-MS.
-
Data Analysis: Normalize the gold content to the cell number or total protein content to determine the amount of this compound taken up per cell.
In Vivo Biodistribution Study of this compound
This protocol describes a method for determining the distribution of this compound in a murine model.
Materials:
-
Laboratory mice
-
This compound solution for injection
-
Anesthesia
-
Surgical tools for dissection
-
Saline solution
-
ICP-MS grade acids for tissue digestion
-
Scintillation vials or other appropriate containers
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.
-
This compound Administration: Administer a single intramuscular injection of this compound at a defined dose.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 4 hours, 24 hours, 7 days, 28 days).
-
Tissue Collection: At each time point, collect blood via cardiac puncture and dissect key organs (liver, spleen, kidneys, lungs, lymph nodes, brain, etc.).
-
Tissue Processing: Weigh each organ and homogenize in saline.
-
Digestion: Digest a known weight of each homogenized tissue sample with concentrated acids.
-
Quantification: Analyze the gold content in each digested tissue sample using ICP-MS.
-
Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: this compound Inhibition of the NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the putative mechanism of inhibition.
References
Aurothioglucose in Animal Studies: A Technical Guide to Long-Term Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Aurothioglucose (GTG), a gold-containing compound, has been utilized extensively in animal research to induce obesity and study metabolic diseases. Its long-term administration results in a predictable phenotype characterized by hypothalamic damage, hyperphagia, and subsequent metabolic dysregulation. This technical guide provides an in-depth analysis of the long-term effects of this compound observed in animal studies, with a focus on quantitative data, detailed experimental protocols, and the underlying physiological mechanisms. The information is curated to serve as a comprehensive resource for professionals in the fields of metabolic research and drug development.
Primary Long-Term Effect: Induction of Obesity and Metabolic Syndrome
The administration of a single parenteral dose of this compound to mice and other rodents leads to the development of a well-defined obesity syndrome.[1] This is primarily caused by the compound's targeted destruction of glucose-sensitive neurons in the ventromedial hypothalamus (VMH), a region of the brain critical for satiety and energy balance regulation.[1][2] The resulting lesion impairs the animal's ability to respond to satiety signals, leading to chronic overeating (hyperphagia) and a significant increase in body weight and fat mass.[1][3]
Over time, this hyperphagia-driven obesity often progresses to a state of metabolic syndrome, characterized by insulin resistance and, in susceptible genetic strains, overt diabetes mellitus.[4] Studies have shown that while some mouse strains like C57BL/6 become severely obese and insulin resistant, they do not develop diabetes, whereas strains such as DBA/2, C57BLKs, and BDF1 progress to a diabetic state marked by impaired insulin secretion.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from long-term animal studies involving this compound administration.
Table 1: Body Weight and Composition Changes in Mice
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
|---|---|---|---|---|---|
| Body Weight | C57BL/6 Mice | 0.5 mg/g | 24 hours | Fatal gastric overload if food is restricted. | [2] |
| Body Weight | Mice (general) | 600 mg/kg (i.p.) | 26 weeks | Rapid and significant weight gain compared to controls. | [3] |
| Body Fat | Mice (general) | 600 mg/kg (i.p.) | 26 weeks | Increased body fat and larger fat depots. | [3] |
| Adipose Tissue | Male & Female Mice | 600 mg/kg (i.p.) | 26 weeks | Increased fat cell size; increased cell number in perirenal and mesenteric depots. |[3] |
Table 2: Metabolic Parameters
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
|---|---|---|---|---|---|
| Plasma Glucose | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Significant increases in nonfasting plasma glucose levels. | [4] |
| Insulin Secretion | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Significantly impaired insulin secretion, especially in the early phase after glucose load. | [4] |
| Islet Insulin Content | DBA/2, C57BLKs, BDF1 Mice | Not specified | 8-12 weeks | Reduced insulin content in pancreatic islets. | [4] |
| Insulin Secretion | C57BL/6 Mice | Not specified | 8-12 weeks | Retained normal early insulin secretion despite obesity. |[4] |
Table 3: Gold Tissue Distribution and Other Toxicological Findings
| Parameter | Animal Model | Dosage | Duration | Observation | Reference |
|---|---|---|---|---|---|
| Gold Accumulation | Female Rats | 10 mg/kg/day | Up to 8 weeks | Gold accumulated in kidney, liver, spleen, pancreas, skin, and blood. | [5] |
| Renal Metals | Female Rats | 10 mg/kg/day | Up to 8 weeks | Kidney gold, copper, and metallothionein levels increased, peaking at 2-4 weeks. | [5] |
| Renal Zinc | Female Rats | 10 mg/kg/day | Up to 8 weeks | Renal zinc increased initially, returning to normal by week 8. | [5] |
| Mortality | C57BL/6 Mice | 0.5 mg/g | 24 hours | 100% mortality due to gastric overload and circulatory shock when food was restricted. |[2] |
Experimental Protocols
Protocol for Induction of Obesity in Mice
This protocol is a composite based on methodologies reported in the literature.[2][3]
-
Animals: Male or female mice (e.g., C57BL/6, DBA/2), typically 10-13 weeks of age. Animals should be housed under standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, especially immediately following injection.
-
This compound Preparation: this compound is typically available as a suspension in oil. It should be warmed and vortexed thoroughly before administration to ensure a uniform suspension.
-
Administration:
-
Fast the mice for a period of 12-24 hours prior to injection. This is crucial as insulin levels can influence the uptake of GTG into the hypothalamus.[1]
-
Weigh each mouse accurately to calculate the correct dose.
-
Administer a single intraperitoneal (i.p.) injection of this compound. A commonly used dosage is 600 mg/kg.[3] Another reported dose is 0.5 mg/g (500 mg/kg).[2]
-
Crucial Post-Injection Care: Immediately following the injection, ensure animals have unrestricted access to food. Restricted feeding can lead to severe hyperphagia, pica (ingestion of non-food items like bedding), and fatal gastric distension within 24 hours.[2]
-
-
Long-Term Monitoring:
-
Monitor body weight and food intake weekly.
-
Perform metabolic assessments at regular intervals (e.g., every 4-8 weeks). This can include glucose tolerance tests (GTT), insulin tolerance tests (ITT), and measurement of fasting/nonfasting blood glucose and insulin levels.
-
At the end of the study (e.g., 26-39 weeks), animals are euthanized.[3] Tissues such as adipose depots (epididymal, perirenal), liver, pancreas, and brain (specifically the hypothalamus) are collected for weight, histological analysis, and other biochemical assays.
-
Protocol for Subchronic Toxicity Study in Rats
This protocol is based on the study by Eybl et al. investigating metal distribution.[5]
-
Animals: Female rats (e.g., Wistar).
-
Administration: Administer sodium this compound daily at a dose of 10 mg/kg for up to 8 weeks. The route of administration in the cited study is not specified in the abstract but would typically be intraperitoneal or subcutaneous for such a compound.
-
Sample Collection:
-
Collect blood samples periodically to measure plasma levels of gold, copper, and zinc.
-
Collect 24-hour urine samples to assess the excretion of gold and metallothionein.
-
At various time points (e.g., 2, 4, 8 weeks), sacrifice subgroups of animals.
-
-
Tissue Analysis:
-
Harvest organs including the kidney, liver, spleen, pancreas, and skin.
-
Homogenize tissues for metal analysis (gold, copper, zinc) using techniques like atomic absorption spectrometry.
-
Perform gel filtration chromatography on plasma and tissue cytosols to determine the binding proteins for gold and other metals (e.g., albumin, metallothionein).[5]
-
Mechanism of Action and Experimental Workflows
The primary long-term effects of this compound are a direct consequence of its cytotoxic action on the hypothalamus. The glucose moiety of the molecule is essential for its uptake into specialized "glucoreceptor" cells in the ventromedial hypothalamus.[1] Once inside these neurons, the gold component is believed to exert its toxic effect, leading to cellular damage and necrosis.[1] This damage disrupts the brain's central satiety center, leading to the observed phenotype.
The development of hyperphagia is also dependent on the presence of adrenal glucocorticoids, suggesting a permissive role of the adrenal gland in the manifestation of the hypothalamic lesion's effects.[6]
Visualized Workflows and Pathways
Caption: Pathophysiological cascade following this compound administration.
References
- 1. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatal gastric distension in a gold thioglucose mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of gold thioglucose-induced obesity on adipose tissue weight and cellularity in male and female mice suckled in large and small litters: investigations into sex differences and site differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subchronic treatment of rats with this compound; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold thioglucose-induced hypothalamic damage, hyperphagia, and obesity: dependence on the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aurothioglucose in Experimental Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of aurothioglucose, a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD), in preclinical animal models of arthritis. Due to a notable scarcity of recent and detailed preclinical studies specifically investigating this compound in standardized arthritis models, this document combines established protocols for inducing arthritis with a proposed framework for evaluating the efficacy of this compound.
Mechanism of Action
The precise mechanism of action for this compound in rheumatoid arthritis is not fully elucidated but is understood to involve the modulation of the immune system. Gold compounds accumulate in immune cells like macrophages and lymphocytes, where they are thought to inhibit the function of these cells and reduce the production of inflammatory cytokines.[1] Key proposed mechanisms include the inhibition of lysosomal enzymes within macrophages, which helps to limit tissue damage, and the suppression of T-cell proliferation, a critical component of the autoimmune response in rheumatoid arthritis.[1] Additionally, this compound interacts with cellular thiols, disrupting various cellular processes that contribute to inflammation and autoimmunity.[1] Some studies also suggest that gold compounds inhibit adenylyl cyclase activity in lymphocytes, which would theoretically limit pro-inflammatory actions such as mast cell degranulation and histamine release.[2][3]
Signaling Pathway of this compound in Immune Cells
Caption: Proposed signaling pathway of this compound in immune cells.
Experimental Protocols
Two of the most widely used animal models for preclinical evaluation of anti-arthritic drugs are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Collagen-Induced Arthritis (CIA) Model
The CIA model is frequently used as it shares immunological and pathological characteristics with human rheumatoid arthritis.
Experimental Workflow for CIA Model
Caption: Experimental workflow for the CIA model with proposed this compound treatment.
Detailed Protocol for CIA in Mice (DBA/1 strain)
-
Preparation of Emulsion for Primary Immunization:
-
Dissolve bovine type II collagen at 2 mg/mL in 0.05 M acetic acid by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) containing 2 mg/mL of M. tuberculosis. This can be achieved by using two syringes connected by a Luer lock, repeatedly passing the mixture between them until a stable emulsion is formed.
-
-
Primary Immunization (Day 0):
-
Administer 0.1 mL of the emulsion subcutaneously at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer 0.1 mL of the booster emulsion subcutaneously at a different site near the base of the tail.
-
-
Proposed this compound Treatment:
-
Dosage: Based on human clinical data, a starting point for dose-ranging studies in mice could be extrapolated. A suggested starting dose might be in the range of 1-10 mg/kg.
-
Administration: Administer this compound via intramuscular injection.
-
Schedule: Begin treatment upon the appearance of clinical signs of arthritis (typically around day 21-25) and continue with weekly injections until the experimental endpoint.
-
-
Assessment of Arthritis:
-
Clinical Scoring: From day 21 onwards, visually score the paws daily or every other day based on a scale of 0-4 for each paw, where 0=normal, 1=mild swelling and erythema of digits, 2=moderate swelling of the paw, 3=severe swelling of the entire paw, and 4=maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Paw Thickness/Volume: Measure the thickness of the ankle joints or the volume of the paws using a plethysmometer at regular intervals.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Harvest paws and joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established model of polyarthritis, particularly in rats, that is useful for screening anti-inflammatory compounds.
Experimental Workflow for AIA Model
Caption: Experimental workflow for the AIA model with proposed this compound treatment.
Detailed Protocol for AIA in Rats (Lewis or Sprague-Dawley strains)
-
Preparation of Adjuvant:
-
Use Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Ensure the suspension is well-vortexed before each injection to ensure homogeneity.
-
-
Induction of Arthritis (Day 0):
-
Inject 0.1 mL of the CFA suspension subcutaneously into the base of the tail of each rat.
-
-
Proposed this compound Treatment:
-
Dosage: As with the CIA model, a suggested starting dose for rats could be in the range of 1-10 mg/kg, to be optimized in dose-ranging studies.
-
Administration: Administer this compound via intramuscular injection.
-
Schedule:
-
Prophylactic: Begin treatment on day 0 and continue until the endpoint.
-
Therapeutic: Begin treatment upon the onset of clinical signs (around day 9-11) and continue until the endpoint.
-
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily from day 9 on a scale of 0-4 as described for the CIA model. The maximum score per rat is 16.
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer every 2-3 days.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28), collect blood for serum cytokine analysis.
-
Harvest paws for histopathological and radiographic analysis to assess joint damage.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Arthritis Score in CIA Mice
| Treatment Group | N | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Illustrative Example: Methotrexate (1 mg/kg) | 10 | 0.5 ± 0.2 | 4.2 ± 1.1 | 2.5 ± 0.8 | 1.8 ± 0.6 * |
Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Methotrexate is provided as an illustrative example.
Table 2: Effect of this compound on Paw Volume in AIA Rats
| Treatment Group | N | Change in Paw Volume (mL) - Day 14 | Change in Paw Volume (mL) - Day 21 | Change in Paw Volume (mL) - Day 28 |
| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| Illustrative Example: Etanercept (10 mg/kg) | 10 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 * |
Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Etanercept is provided as an illustrative example.
Table 3: Effect of this compound on Serum Cytokine Levels at Endpoint
| Treatment Group | N | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (1 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (5 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| This compound (10 mg/kg) | 10 | Data Not Available | Data Not Available | Data Not Available |
| Illustrative Example: Dexamethasone (0.5 mg/kg) | 10 | 50 ± 12 | 25 ± 8 | 150 ± 35 * |
Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control is typically denoted by asterisks (e.g., p < 0.05). Note: Specific preclinical data for this compound is not available in the searched literature; data for Dexamethasone is provided as an illustrative example.
Conclusion
While this compound has a historical precedent in the treatment of rheumatoid arthritis, there is a clear need for modern, well-documented preclinical studies to fully characterize its efficacy and mechanism of action in established animal models. The protocols and data presentation frameworks provided here offer a robust starting point for researchers and drug development professionals to design and execute such studies, contributing valuable insights into the potential of this and other gold-based compounds in the treatment of inflammatory arthritis.
References
Application Notes and Protocols for Inducing Obesity in Rats with Aurothioglucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing aurothioglucose (also known as gold thioglucose) to induce obesity in rat models. This chemically-induced obesity model is a valuable tool for studying the pathogenesis of obesity, metabolic syndrome, and related comorbidities, as well as for the preclinical evaluation of novel therapeutic agents.
Introduction
This compound-induced obesity is a well-established model that results from the targeted destruction of specific neurons within the hypothalamus. This compound is selectively taken up by glucose-sensing neurons in the ventromedial hypothalamus (VMH), a critical region for regulating satiety and energy expenditure. The cytotoxic action of the gold molecule leads to irreversible lesions in the VMH, disrupting the body's ability to regulate food intake and leading to hyperphagia (excessive eating) and subsequent weight gain. This model mimics many of the metabolic and physiological characteristics of diet-induced obesity.
Mechanism of Action
The primary mechanism of this compound-induced obesity is the induction of bilateral lesions in the ventromedial hypothalamus. This process disrupts the normal signaling pathways that control appetite and energy balance.
Signaling Pathway Disruption
The destruction of VMH neurons by this compound leads to a cascade of neurochemical changes that promote a positive energy balance. While the precise molecular signaling cascade initiated by this compound is complex, the downstream effects on appetite-regulating pathways are better understood. The VMH is a key satiety center, and its ablation removes a critical inhibitory signal on feeding behavior.
Figure 1: Simplified signaling pathway of this compound-induced obesity.
Experimental Protocols
The following protocols are synthesized from various studies and provide a general framework for inducing obesity in rats using this compound. Researchers should optimize these protocols based on their specific experimental needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Models
Commonly used rat strains for obesity research include Sprague-Dawley and Wistar rats due to their susceptibility to weight gain.
This compound Preparation and Administration
Materials:
-
This compound (gold thioglucose)
-
Sterile saline (0.9% NaCl) or sterile oil (e.g., sesame oil)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Preparation:
-
This compound is typically available as a suspension in oil. If using a crystalline form, it should be suspended in sterile saline or oil to the desired concentration.
-
Gently warm the this compound suspension to room temperature and vortex thoroughly before each injection to ensure a uniform suspension.
Administration:
-
Route of Administration: Intraperitoneal (IP) injection is the most common and effective route for inducing hypothalamic lesions.
-
Dosage: The optimal dosage can vary depending on the rat strain, age, and sex. A starting point for dose-response studies is crucial. Based on literature for mammals, a single high dose is often used.
Experimental Workflow
The following diagram outlines a typical experimental workflow for inducing and evaluating this compound-induced obesity in rats.
Figure 2: Experimental workflow for this compound-induced obesity in rats.
Data Presentation
The following tables summarize representative quantitative data that can be expected from this compound-induced obesity studies in rats. Note that specific values will vary based on the experimental conditions.
Table 1: this compound Dosage and Administration
| Parameter | Description |
| Drug | This compound (Gold Thioglucose) |
| Rat Strain | Wistar or Sprague-Dawley |
| Sex | Male (often exhibit a more pronounced obesity phenotype) |
| Age | Young adult (e.g., 8-10 weeks) |
| Administration Route | Intraperitoneal (IP) |
| Dosage Range (for optimization) | 200 - 800 mg/kg (single dose) |
| Vehicle | Sterile Saline or Sesame Oil |
Table 2: Expected Outcomes and Monitoring Parameters
| Parameter | Time Point | Expected Outcome in Obese Group |
| Body Weight | Weekly | Significant increase starting 1-2 weeks post-injection |
| Food Intake | Daily/Weekly | Significant increase (hyperphagia) |
| Fasting Blood Glucose | Bi-weekly/Monthly | Elevated (hyperglycemia) |
| Serum Insulin | Bi-weekly/Monthly | Elevated (hyperinsulinemia) |
| Serum Lipids (Triglycerides, Cholesterol) | Monthly/Terminal | Elevated (hyperlipidemia) |
| Adipose Tissue Mass (e.g., epididymal, retroperitoneal) | Terminal | Significantly increased |
| Hypothalamic Histology | Terminal | Evidence of lesions and neuronal loss in the VMH |
Histological and Biochemical Analysis
Histological Confirmation of Hypothalamic Lesions
At the termination of the study, it is crucial to confirm the presence of lesions in the VMH to validate the model.
-
Procedure:
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde.
-
Process the brain tissue for paraffin embedding or cryosectioning.
-
Stain coronal sections of the hypothalamus with Hematoxylin and Eosin (H&E) or Nissl stain.
-
-
Expected Observations:
-
Evidence of gliosis, neuronal loss, and tissue damage in the VMH of this compound-treated rats compared to control animals.
-
Biochemical Markers of Obesity and Metabolic Dysfunction
A panel of biochemical markers should be assessed to characterize the metabolic phenotype of the obese rats.
-
Blood Glucose and Insulin: To assess glucose homeostasis and insulin resistance (e.g., via HOMA-IR calculation).
-
Lipid Profile: Measurement of serum triglycerides, total cholesterol, HDL, and LDL to evaluate dyslipidemia.
-
Adipokines: Quantification of leptin and adiponectin levels, which are often dysregulated in obesity.
-
Inflammatory Markers: Measurement of cytokines such as TNF-α and IL-6 in serum or adipose tissue.
Conclusion
The this compound-induced obesity model in rats is a powerful tool for investigating the neurobiological basis of appetite control and the pathophysiology of metabolic diseases. Careful planning of the experimental design, including dose-optimization and comprehensive monitoring of metabolic parameters, is essential for obtaining robust and reproducible results. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and utilize this valuable preclinical model.
Application Notes and Protocols for the Preparation of Aurothioglucose Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose is a gold-containing compound that has been historically used in the treatment of rheumatoid arthritis.[1] In contemporary research, it is also utilized to induce obesity in animal models for metabolic studies. This document provides detailed application notes and protocols for the preparation of this compound solutions for injection, with a focus on ensuring sterility, stability, and accurate dosage for research applications. While commercially available formulations often consist of a suspension in sesame oil, this guide will also address the preparation of aqueous solutions, noting their inherent instability.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the proper handling, storage, and preparation of injectable solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H11AuO5S | [2] |
| Appearance | Yellow crystals or crystalline powder | [2] |
| Solubility | Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether. Soluble in water, but aqueous solutions are unstable and can decompose on standing. | [2][3] |
| Stability | Light-sensitive; aqueous solutions are unstable. | [2][3] |
| Storage | Store protected from light at a temperature between 15-30°C; avoid freezing. | [2] |
Experimental Protocols
Preparation of this compound Suspension in Oil (for in vivo studies)
This protocol is adapted from commercially available formulations and is suitable for intramuscular injection in animal models.
Materials:
-
This compound powder (sterile)
-
Sesame oil (sterile, pharmaceutical grade)
-
Sterile, depyrogenated vials and closures
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Aseptic workstation (e.g., laminar flow hood)
Procedure:
-
In an aseptic workstation, weigh the desired amount of sterile this compound powder.
-
Transfer the powder to a sterile vial containing a sterile magnetic stir bar.
-
Aseptically add the required volume of sterile sesame oil to the vial to achieve the target concentration (e.g., 50 mg/mL).
-
Seal the vial and place it on a magnetic stir plate.
-
Stir the mixture at a low to moderate speed until a uniform suspension is achieved. Avoid high speeds that could introduce air bubbles.
-
Visually inspect the suspension for uniformity and the absence of large agglomerates.
-
Store the final suspension protected from light at controlled room temperature (15-30°C). Do not freeze.
Preparation of Aqueous this compound Solution for Injection (for in vitro or acute in vivo studies)
Important Note: Aqueous solutions of this compound are unstable and should be prepared fresh immediately before use.[3] This protocol is intended for research purposes where an aqueous solution is necessary and immediate use is possible.
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI) or sterile saline solution (0.9% NaCl)
-
Sterile syringe filters (0.22 µm pore size, compatible with aqueous solutions)
-
Sterile syringes
-
Sterile, depyrogenated vials
-
Aseptic workstation
Procedure:
-
In an aseptic workstation, weigh the desired amount of this compound powder.
-
Aseptically transfer the powder to a sterile vial.
-
Add a small amount of Sterile WFI or sterile saline to the vial and gently swirl to dissolve the powder.
-
Once dissolved, add the remaining volume of the sterile diluent to achieve the final desired concentration.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile, depyrogenated vial. This step is critical for ensuring the sterility of the final product.
-
Visually inspect the solution for any particulates or discoloration.
-
Use the freshly prepared solution immediately. Do not store aqueous solutions of this compound.
Quality Control
Ensuring the quality of prepared injectable solutions is paramount for the reliability of research data and for safety in animal studies. Key quality control tests are summarized in Table 2.
Table 2: Quality Control Parameters for this compound Injectable Preparations
| Parameter | Method | Acceptance Criteria | Reference |
| Sterility | Membrane Filtration followed by incubation | No microbial growth | [2] |
| Endotoxins (for aqueous preps) | Limulus Amebocyte Lysate (LAL) test | < 0.5 EU/mL for injectables | [2][4] |
| Potency (Concentration) | Chemical Analysis (e.g., HPLC-UV) | 90-110% of the labeled concentration | [2] |
| Visual Inspection | Direct observation | Free from visible particulate matter, uniform suspension (for oil-based), clear solution (for aqueous) | [5] |
| pH (for aqueous preps) | pH meter | Within a pre-defined range suitable for injection (typically ~7.4) | [6] |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparation of Aqueous this compound Solution
Caption: Workflow for preparing sterile aqueous this compound solution.
Simplified Signaling Pathway of this compound Inhibition of NF-κB
This compound, like other gold compounds, has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Inhibition of the NF-κB pathway by this compound.
Simplified Signaling Pathway of this compound Inhibition of the PKCι-Par6 Interaction
This compound can disrupt the interaction between PKCι and Par6, which is implicated in certain types of cancer cell growth.
Caption: Disruption of PKCι-Par6 signaling by this compound.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
This compound is a gold-containing compound and may cause skin and respiratory sensitization.
-
Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with institutional and local regulations for chemical waste.
References
Application Notes and Protocols for Aurothioglucose Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of aurothioglucose (also known as gold thioglucose or GTG) to laboratory animals, primarily for the induction of obesity and the study of metabolic diseases. Detailed protocols for preparation and administration are included, along with quantitative data on dosages and expected outcomes.
Introduction
This compound is a gold-containing compound that has been used experimentally to induce obesity in laboratory animals, particularly mice and rats. Its mechanism of action involves the targeted destruction of glucose-sensing neurons in the ventromedial hypothalamus (VMH) and arcuate nucleus of the brain.[1][2] This damage leads to a disruption in the regulation of appetite, resulting in hyperphagia (excessive eating) and subsequent weight gain.[2] The resulting obese phenotype is a valuable model for studying obesity, type 2 diabetes, and other metabolic syndromes.[3]
Quantitative Data on this compound Administration
The following tables summarize quantitative data on the administration of this compound in mice and rats, compiled from various studies.
Table 1: this compound Dosage for Obesity Induction in Mice
| Strain | Administration Route | Dosage (mg/kg body weight) | Vehicle | Outcome |
| Albino Mice | Intraperitoneal (IP) | 400 - 800 | Not Specified | Obesity |
| C57BL/6, DBA/2, C57BLKs, BDF1 | Intraperitoneal (IP) | 200 - 800 | Not Specified | Hyperphagia and severe obesity.[3] |
| Not Specified | Intraperitoneal (IP) | 600 | Not Specified | Hyperphagia and obesity. |
| ICR | Not Specified | Not Specified | Not Specified | Obesity |
Table 2: this compound Administration in Rats (Non-Obesity Induction Studies)
| Strain | Administration Route | Dosage | Vehicle | Study Purpose |
| Female Rats | Intramuscular (IM) | 10 mg/kg per day (subchronic) | Not Specified | Study of metal and metallothionein levels.[4] |
| Wistar Rats | Subcutaneous (SC) | 5 and 10 mg/kg | Not Specified | Neuroprotective studies. |
Experimental Protocols
Preparation of this compound Suspension for Injection
This compound is typically administered as a suspension in an oily vehicle for intramuscular injection to ensure slow release.[5][6] For intraperitoneal injections, sterile saline can be used, though stability may be a concern and fresh preparation is recommended.
Materials:
-
This compound powder
-
Sterile sesame oil[5]
-
Sterile 2% aluminum monostearate (optional, as a dispersing agent)[5]
-
Sterile 0.1% propylparaben (optional, as a preservative)[5]
-
Sterile glass vial
-
Sterile magnetic stir bar and stir plate
-
Syringes and needles of appropriate gauge
Protocol for Oil-Based Suspension (for IM injection):
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile glass vial.
-
Add the sterile sesame oil to the vial to achieve the desired final concentration (e.g., 50 mg/mL).[5]
-
If using, add the aluminum monostearate and propylparaben.
-
Add a sterile magnetic stir bar to the vial.
-
Cap the vial and place it on a magnetic stir plate. Stir for a sufficient time to ensure a uniform suspension.
-
Visually inspect the suspension for homogeneity before drawing it into a syringe for injection.
Protocol for Saline-Based Suspension (for IP injection):
-
In a sterile environment, weigh the desired amount of this compound powder.
-
In a sterile tube, add a small amount of sterile 0.9% saline to the powder to create a paste.
-
Gradually add the remaining volume of sterile saline while vortexing to create a uniform suspension.
-
Prepare this suspension fresh before each use as it is unstable.
Intraperitoneal (IP) Injection Protocol in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate size syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The scruff of the neck can be held to immobilize the head and body.
-
Position the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Intramuscular (IM) Injection Protocol in Rats
Materials:
-
Prepared this compound oil-based suspension
-
Appropriate size syringe (e.g., 1 mL) and needle (e.g., 23-25 gauge)
-
Animal restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Properly restrain the rat.
-
The preferred injection site is the quadriceps muscle of the hind limb.
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the thickest part of the muscle, being careful to avoid the femur and major nerves.
-
Gently aspirate to check for blood. If blood is present, withdraw and reinsert the needle.
-
Inject the suspension slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the rat to its cage and monitor for any adverse reactions.
Visualizations
Signaling Pathway of this compound-Induced Neuronal Necrosis
Caption: Mechanism of this compound-induced neuronal cell death.
Experimental Workflow for this compound-Induced Obesity Model
Caption: Workflow for creating an this compound-induced obesity model.
Logical Relationship of Administration Routes and Outcomes
Caption: Relationship between administration routes and outcomes.
References
- 1. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic treatment of rats with this compound; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Aurothioglucose in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurothioglucose is a gold-containing compound historically used in the treatment of rheumatoid arthritis. Understanding its distribution and concentration in various tissues is crucial for pharmacokinetic studies, efficacy evaluation, and toxicity assessment. Since this compound contains a gold atom, quantification of the drug in biological matrices is typically achieved by measuring the gold content. This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using various analytical techniques.
The primary analytical methods covered in this document are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which are highly sensitive techniques for elemental analysis.[1] Additionally, an overview of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is provided as a powerful tool for visualizing the spatial distribution of drugs and their metabolites within tissue sections.[2][3]
Data Presentation: Quantitative Performance of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, sample throughput, and the need for spatial distribution information. The following table summarizes the quantitative performance of Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of gold in biological tissues.
| Parameter | Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Reference |
| Limit of Detection (LOD) | 0.43 µg/L | 0.012 µg/L (dissolved gold) | [4][5] |
| Limit of Quantification (LOQ) | 1.29 µg/L (corresponds to 12.9 µg/kg in tissue) | 0.15 µg/L | [4][6] |
| Linear Range | 1 to 2500 ppb | 1-1000 ppb | [1][7] |
| Repeatability (RSDr) | 4.15% | Not explicitly stated for tissue, but high precision is a known feature. | [4] |
| Intermediate Precision (RSDR) | 8.07% | Not explicitly stated for tissue. | [4] |
| Recovery | 97% | 82-118% | [4][8] |
Experimental Protocols
General Experimental Workflow
The overall workflow for the quantification of this compound in tissue samples involves several key stages, from sample collection to data analysis.
Protocol 1: Quantification of Gold in Tissue by Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
This protocol is adapted from methodologies described for the analysis of gold nanoparticles in biological tissues.[4][5]
1. Materials and Reagents:
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS)
-
Microwave digestion system
-
High-purity nitric acid (HNO₃, 65%)
-
High-purity hydrochloric acid (HCl, 37%)
-
Gold standard solution (1000 mg/L)
-
Matrix modifier (e.g., Palladium nitrate and Magnesium nitrate)
-
Ultrapure water (18.2 MΩ·cm)
-
Analytical balance
-
Microwave digestion vessels (PFA)
2. Sample Preparation (Microwave-Assisted Acid Digestion):
-
Accurately weigh approximately 0.1-0.2 g of the tissue sample into a clean microwave digestion vessel.
-
Add a mixture of high-purity acids. A recommended ratio is 1.5 mL of HNO₃ and 9.0 mL of HCl (a 1:6 v/v ratio of HNO₃:HCl was found to be optimal for gold recovery).[4]
-
Seal the vessels and place them in the microwave digestion system.
-
Set the microwave program. A typical program involves a ramp to a high temperature (e.g., 200°C) over 15-20 minutes, followed by a hold at that temperature for 20-25 minutes.
-
After digestion and cooling, carefully open the vessels in a fume hood.
-
Transfer the digested solution to a volumetric flask and dilute to a final volume with ultrapure water.
3. GFAAS Analysis:
-
Prepare a series of calibration standards by diluting the gold standard solution with a solution that matches the acid matrix of the digested samples.
-
Set up the GFAAS instrument with the appropriate graphite tube and operating conditions for gold analysis (wavelength, slit width, etc.).
-
Define the temperature program for the graphite furnace, which typically includes drying, pyrolysis, atomization, and cleaning steps.
-
Inject a defined volume (e.g., 20 µL) of the blank, standards, and samples into the graphite tube, followed by the matrix modifier (e.g., 5 µL).
-
Run the analysis and record the absorbance signals.
4. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of gold in the sample solutions from the calibration curve.
-
Calculate the final concentration of gold in the original tissue sample, taking into account the initial sample weight and the final dilution volume.
Protocol 2: Quantification of Gold in Tissue by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol is based on a detailed procedure for the determination of gold in rat tissue.[9][10]
1. Materials and Reagents:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Microwave digestion system
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)
-
Gold standard solution (NIST traceable)
-
Internal standard solution (e.g., Indium)
-
Ultrapure water
-
Analytical balance
-
Microwave digestion vessels
2. Sample Preparation (Microwave Digestion):
-
Thaw frozen tissue samples (up to 0.5 g) at room temperature.
-
Transfer the entire tissue sample into a tared microwave vessel and record the weight.
-
Add the appropriate digestion acids (e.g., a mixture of HNO₃ and HCl) to the vessels.
-
Follow the microwave digestion procedure as described in Protocol 1, step 2.
-
After digestion and cooling, dilute the samples to a final volume with ultrapure water.
3. ICP-MS Analysis:
-
Prepare matrix-matched calibration standards by spiking known amounts of the gold standard into a digested blank tissue sample.
-
Prepare a diluent (e.g., 2% HNO₃ and 0.5% HCl in ultrapure water) for rinsing and as a blank.
-
Set up and optimize the ICP-MS instrument for gold analysis (m/z 197).
-
Introduce the internal standard online during the analysis to correct for instrumental drift and matrix effects.
-
Prepare a sequence file including blanks, calibration standards, and samples. It is recommended to run samples in order of increasing expected gold concentration.
-
Analyze the samples.
4. Quantification:
-
Generate a calibration curve from the analysis of the standards.
-
Calculate the gold concentration in the digested sample solutions.
-
Determine the final concentration of gold in the tissue, accounting for the initial tissue mass and dilution factors.
Protocol 3: Visualization of this compound Distribution by MALDI-MS Imaging
1. Materials and Reagents:
-
MALDI-TOF or MALDI-FTICR Mass Spectrometer
-
Cryostat
-
Matrix sprayer or spotter
-
Conductive slides
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA, or sinapinic acid - SA)
-
Solvents for matrix solution (e.g., acetonitrile, trifluoroacetic acid)
2. Sample Preparation:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on dry ice.
-
Mount the frozen tissue onto a cryostat chuck.
-
Section the tissue at a desired thickness (typically 10-20 µm) using the cryostat.
-
Thaw-mount the tissue section onto a conductive slide.
-
Dry the tissue section under vacuum in a desiccator.
3. Matrix Application:
-
Prepare a saturated solution of the MALDI matrix in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Apply the matrix solution evenly over the tissue section using an automated sprayer for a homogenous coating. Manual spotting can also be used for targeted analysis.
-
Allow the matrix to dry and co-crystallize with the analytes in the tissue.
4. MALDI-MSI Analysis:
-
Load the slide into the MALDI mass spectrometer.
-
Define the area of the tissue to be imaged.
-
Set the laser parameters (power, number of shots) and the spatial resolution (raster step size).
-
Acquire mass spectra across the entire defined tissue area.
5. Data Analysis and Visualization:
-
Use specialized imaging software to process the acquired data.
-
Generate ion intensity maps for the m/z value corresponding to this compound or its expected metabolites.
-
Overlay the ion images with an optical image of the tissue section to correlate the drug distribution with histological features.
Mechanism of Action: Inhibition of NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects, at least in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It can act as a functional antagonist to Interleukin-1 (IL-1), a pro-inflammatory cytokine. The following diagram illustrates this inhibitory action.
References
- 1. Gold Nanoparticle Characterization by ICP-MS - CD Bioparticles [cd-bioparticles.com]
- 2. A rapid and simple approach for the characterization and quantification of gold nanoparticles in cell culture medium by single particle-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Single particle ICP-MS: a tool for the characterization of gold nanoparticles in nanotheranostics applications - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00141A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Gold in Rat Tissue with Inductively Coupled Plasma Mass Spectrometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of Gold in Rat Tissue with Inductively Coupled Plasma Mass Spectrometry: Version 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bio-distribution and bio-availability of silver and gold in rat tissues with silver/gold nanorod administration - PMC [pmc.ncbi.nlm.nih.gov]
Aurothioglucose: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the storage, handling, and experimental use of aurothioglucose. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel, as well as to provide detailed protocols for common research applications.
Product Information
| Property | Value | Reference |
| Chemical Name | (1-Thio-β-D-glucopyranosato)gold | [1] |
| Molecular Formula | C₆H₁₁AuO₅S | [1] |
| Molecular Weight | 392.18 g/mol | [1] |
| Appearance | Yellow crystals or powder | |
| Solubility | Soluble in water, slightly soluble in propylene glycol, practically insoluble in acetone, alcohol, chloroform, and ether. |
Storage and Handling
Proper storage and handling of this compound are critical to maintain its stability and ensure safe usage in the laboratory.
Storage Conditions
| Condition | Recommendation | Source |
| Temperature | Store at 2-8°C. Do not freeze. | [2] |
| Light | Protect from light. | [2] |
| Moisture | Store in a dry place. | |
| Long-term Storage | For solid form, store at -20°C for up to 4 years. | [3] |
| Solution Storage | Aqueous solutions are unstable and should be prepared fresh. If necessary, store aliquots at -20°C for up to 1 month or -80°C for up to 6 months to minimize freeze-thaw cycles. | [4] |
Handling Precautions
This compound should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound in solid or solution form.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Avoid generating dust.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols
The following are detailed protocols for common research applications of this compound.
In Vivo Model: Induction of Obesity in Mice
This compound is widely used to induce obesity in mice by creating lesions in the ventromedial hypothalamus, a region of the brain that regulates satiety.[2][5]
Workflow for this compound-Induced Obesity in Mice
Caption: Workflow for inducing obesity in mice using this compound.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
8-10 week old male mice (e.g., C57BL/6J strain)
-
Animal balance
-
Metabolic cages (optional)
Procedure:
-
Preparation of this compound Suspension:
-
Note: Aqueous solutions of this compound are unstable; therefore, prepare the suspension immediately before use.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Suspend the powder in sterile 0.9% saline to the desired concentration (e.g., 25 mg/mL).
-
Vortex thoroughly to ensure a uniform suspension. Keep the suspension on a rocker or vortex periodically to prevent settling.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume.
-
A single intraperitoneal (i.p.) injection is typically administered. The dose can range from 250 mg/kg to 800 mg/kg depending on the desired level of obesity and the mouse strain. A commonly used dose is 400 mg/kg.
-
Administer the this compound suspension via i.p. injection.
-
-
Post-Injection Monitoring:
-
Monitor the animals closely for the first 24 hours post-injection for any signs of distress.
-
Provide ad libitum access to standard chow and water.
-
Record body weight weekly. Significant weight gain is typically observed within 1-2 weeks post-injection.[2]
-
Monitor food and water intake, if required for the study, using metabolic cages.
-
After a period of weight gain (e.g., 4-8 weeks), metabolic phenotyping such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed to assess the development of insulin resistance and diabetes.[6]
-
In Vitro Assay: Inhibition of Thioredoxin Reductase (TrxR) Activity
This compound is a known inhibitor of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[3]
Workflow for Thioredoxin Reductase (TrxR) Inhibition Assay
Caption: General workflow for an in vitro thioredoxin reductase activity assay.
Materials:
-
This compound
-
Cell lysate or purified thioredoxin reductase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 10 mM EDTA)
-
NADPH
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Further dilute in assay buffer to achieve the desired working concentrations.
-
NADPH Solution: Prepare a fresh solution of NADPH in assay buffer.
-
DTNB Solution: Prepare a solution of DTNB in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Cell lysate or purified TrxR
-
This compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the NADPH solution followed by the DTNB solution.
-
Immediately begin kinetic reading of the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of increase in absorbance (ΔA/min) for each well.
-
The TrxR activity is proportional to the rate of TNB formation (the product of DTNB reduction), which is measured by the increase in absorbance at 412 nm.
-
Determine the percent inhibition of TrxR activity by this compound at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the this compound concentration to determine the IC₅₀ value.
-
In Vitro Assay: Inhibition of NF-κB Signaling
This compound has been shown to inhibit the activation of the transcription factor NF-κB, a key regulator of inflammation.[7] A common method to assess NF-κB activation is through a luciferase reporter assay.[8][9]
Signaling Pathway of NF-κB Inhibition by this compound
Caption: Simplified signaling pathway of NF-κB activation and its inhibition by this compound.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or HeLa cells)
-
Cell culture medium and supplements
-
This compound
-
NF-κB activating agent (e.g., TNF-α or IL-1β)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1-2 hours).
-
Add the NF-κB activating agent (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
Incubate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for differences in cell number and transfection efficiency.
-
Calculate the percent inhibition of NF-κB-dependent luciferase expression by this compound at each concentration relative to the stimulated control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the this compound concentration.
-
Concluding Remarks
This compound remains a valuable tool for researchers studying inflammation, metabolism, and redox biology. The protocols outlined in these application notes provide a foundation for the consistent and safe use of this compound in a laboratory setting. It is recommended that researchers optimize these protocols for their specific experimental systems and adhere to all institutional safety guidelines.
References
- 1. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Injection with gold thioglucose impairs sensitivity to glucose: evidence that glucose-responsive neurons are important for long-term regulation of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for assaying irreversible inhibitors of thioredoxin reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Notes: Inducing Hypothalamic Lesions with Aurothioglucose to Model Obesity
Aurothioglucose (GTG), a gold-containing glucose analog, serves as a valuable tool for researchers studying obesity and metabolic disorders. When administered to certain animal models, particularly mice, it selectively induces lesions in the ventromedial hypothalamus (VMH), a critical region for regulating energy balance and satiety. The destruction of glucose-sensing neurons in this area leads to a well-characterized phenotype of hyperphagia (excessive eating), rapid weight gain, and subsequent obesity.[1][2] This chemically-induced model of obesity is instrumental for investigating the pathophysiology of metabolic syndrome, exploring the central control of appetite, and screening potential anti-obesity therapeutics.[2][3]
The development of obesity in GTG-treated mice is attributed to the damage of glucose-receptive neurons primarily located in the VMH and the arcuate nucleus.[4][5] This damage disrupts the normal satiety signals, leading to persistent overeating. The resulting metabolic phenotype can vary between mouse strains, with some strains developing severe obesity and diabetes, while others exhibit obesity without becoming diabetic, making this a versatile model for studying the genetic factors that influence the progression of obesity-related comorbidities.[2]
Experimental Protocols
Protocol 1: Induction of Hypothalamic Lesions in Mice
This protocol details the standard procedure for preparing and administering this compound to induce hypothalamic lesions in mice.
1.1. Animal Models:
-
Recommended Strains: C57BL/6J, DBA/2, C57BLKs, BDF1, and other genetically normal mouse strains are commonly used.[2][4] Note that susceptibility to developing diabetes post-lesion varies by strain.[2]
-
Age and Sex: Young adult mice (8-10 weeks old) are typically used. Both male and female mice can be used, though some studies have focused on females.[1][6]
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment with ad libitum access to standard chow and water.
1.2. Materials and Reagents:
-
This compound (Gold thioglucose), powder
-
Sterile 0.9% saline solution
-
Animal scale
-
1 mL syringes with 25-27 gauge needles
-
Heating block or water bath
-
Vortex mixer
1.3. This compound Solution Preparation:
-
This compound is poorly soluble in water at room temperature. It must be prepared as a suspension in sterile 0.9% saline.
-
Calculate the required amount of GTG based on the desired concentration and the number of animals. A common concentration is 50 mg/mL.
-
Weigh the GTG powder and add it to the appropriate volume of sterile saline in a sterile tube.
-
Gently warm the solution to approximately 50-60°C to aid in suspension.
-
Vortex vigorously immediately before each injection to ensure a uniform suspension. The solution should appear as a milky, homogenous suspension.
1.4. Administration Protocol:
-
Fasting: It is recommended to fast the mice for 12-16 hours overnight before GTG injection. This enhances the uptake of GTG by glucose-sensing neurons.
-
Dosage Calculation: Weigh each mouse immediately before injection to determine the precise dose. The dose is critical and can vary by strain and desired lesion severity.
-
Injection:
-
Administer the GTG suspension via a single intraperitoneal (IP) injection.[6]
-
Ensure the solution is well-suspended immediately prior to drawing it into the syringe.
-
Use proper animal handling techniques to minimize stress.
-
-
Post-Injection Monitoring:
-
Return mice to their cages with free access to food and water.
-
Monitor animals closely for the first 48 hours for any signs of acute toxicity or distress.[5]
-
Body weight and food intake should be measured daily for the first week and then at regular intervals (e.g., weekly) for the duration of the study.[6] Hyperphagia and significant weight gain typically begin within one to two weeks post-injection.[2][5]
-
Protocol 2: Histological Verification of Hypothalamic Lesions
This protocol is essential to confirm the location and extent of the hypothalamic lesion.
2.1. Tissue Collection and Preparation:
-
At the end of the study period (e.g., 8-12 weeks post-injection), euthanize the mice using an approved method.
-
Perform transcardial perfusion with 0.9% saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to fix the brain tissue.
-
Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the hypothalamus using a cryostat or vibratome.
2.2. Staining and Analysis:
-
Mount the sections on glass slides.
-
Perform Nissl staining (e.g., with cresyl violet) or Hematoxylin and Eosin (H&E) staining to visualize neuronal cell bodies.
-
In lesioned animals, look for evidence of gliosis, neuronal loss, and tissue damage specifically within the ventromedial hypothalamus (VMH) and potentially the arcuate nucleus.[5]
-
Compare the histology of GTG-treated mice with that of saline-injected control mice to confirm the specific site of the lesion.
Data Presentation
Quantitative Data Summary
The following tables provide a summary of typical dosages and expected outcomes based on published literature.
Table 1: Recommended this compound Dosages for Lesion Induction in Mice
| Mouse Strain | Dosage | Administration Route | Reference |
| C57BL/6J | 0.6 g/kg (600 mg/kg) | Intraperitoneal (IP) | [4] |
| Albino Mice | 0.3 mg/g (300 mg/kg) | Intraperitoneal (IP) | [6] |
| Various Strains | 800-1000 mg/kg | Intraperitoneal (IP) | [7] |
Note: The optimal dose may require pilot testing as it can be influenced by the specific mouse strain, supplier, and housing conditions.
Table 2: Representative Timeline of Phenotypic Changes Post-GTG Injection
| Time Point | Expected Observation | Notes | Reference |
| Day 2 | Increased hypothalamic serotonin (5-HT) levels. | May contribute to transient changes in food intake. | [5] |
| Week 1 | Onset of body weight increase. | Hyperphagia begins to drive weight gain. | [5] |
| Weeks 8-12 | Significant obesity and elevated plasma glucose. | Phenotype is well-established. In susceptible strains, impaired insulin secretion is evident. | [2] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for creating and verifying the this compound-induced obesity model.
Caption: Proposed mechanism of GTG-induced selective neurotoxicity in the hypothalamus.
References
- 1. Gold thioglucose-induced hypothalamic damage, hyperphagia, and obesity: dependence on the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold-thioglucose-induced hypothalamic lesions inhibit metabolic modulation of light-induced circadian phase shifts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of estrogen upon hypothalamic vulnerability to goldthioglucose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absence of lesions in the hypothalamus of frogs treated with gold thioglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aurothioglucose in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurothioglucose. The following information is intended to help overcome challenges related to its solubility and stability in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: There are conflicting reports on the precise solubility of this compound in water, which may depend on the purity and hydrate form of the compound. One source indicates a high water solubility of 96.4 mg/mL[1]. Another source states a solubility of 5 mg/mL in water, resulting in a clear solution[2][3]. It is also described as being soluble in water with decomposition[4][5][6]. Given this variability, it is recommended to empirically determine the solubility for your specific lot of this compound and experimental conditions.
Q2: Why do my aqueous solutions of this compound appear unstable or precipitate over time?
A2: Aqueous solutions of this compound are known to be unstable and decompose upon standing[7][8][9]. This instability can lead to the formation of insoluble degradation products, which may appear as a precipitate. For this reason, it is highly recommended to prepare solutions fresh for each experiment[1].
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: this compound powder should be stored at 2-8°C under desiccated conditions[3]. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes[5].
Q4: In which organic solvents is this compound soluble or insoluble?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the enzyme thioredoxin reductase 1 (TrxR1), with an IC50 of 65 nM[1][5]. By inhibiting TrxR1, this compound disrupts the thioredoxin system, which is crucial for maintaining cellular redox homeostasis[7][12]. This inhibition can also affect downstream signaling pathways, including the inhibition of the DNA binding of the transcription factor NF-κB[1][5].
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder in water or buffer.
-
Possible Cause: The concentration you are trying to achieve may exceed the solubility limit of your specific batch of this compound.
-
Solution:
-
Start by attempting to dissolve a small, known amount of this compound in a precise volume of water or buffer to determine the solubility limit.
-
Use mechanical assistance such as vortexing or sonication to aid dissolution[1].
-
Gentle warming in a hot water bath may also help, but be cautious as heat can accelerate decomposition[1].
-
Ensure the pH of your aqueous solution is near neutral. While specific data on pH-dependent solubility is limited, significant deviations from neutral pH could affect the stability and solubility of the compound.
-
Issue 2: Prepared this compound solution is turbid or forms a precipitate immediately.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution: Prepare a less concentrated solution.
-
-
Possible Cause 2: The this compound has started to decompose.
-
Solution: Use a freshly opened vial of this compound powder. Ensure the powder has been stored correctly at 2-8°C and desiccated. Prepare the solution immediately before use.
-
Issue 3: A clear this compound solution becomes turbid or precipitates after a short period or upon dilution in cell culture media.
-
Possible Cause 1: Decomposition of this compound in the aqueous environment.
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Solution: When diluting a concentrated stock into cell culture media, add the stock solution to the media dropwise while gently swirling. This can prevent localized high concentrations that may lead to precipitation. A three-step dilution protocol can also be effective for compounds prone to precipitation[13].
-
Issue 4: Inconsistent experimental results when using this compound solutions.
-
Possible Cause: Degradation of this compound in stock solutions or during the experiment.
-
Solution:
-
Always prepare fresh aqueous solutions for each experiment.
-
If using frozen stock solutions, use a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
For critical experiments, it is advisable to perform a stability study of your this compound solution in your specific buffer or media and under your experimental conditions (e.g., temperature, light exposure)[14]. Analytical techniques like HPLC or LC-MS can be used to assess the purity and concentration of this compound over time[15].
-
-
Data Presentation
Table 1: Reported Solubility of this compound.
| Solvent | Reported Solubility | Source(s) |
| Water | 96.4 mg/mL | [1] |
| Water | 5 mg/mL (clear solution) | [2][3] |
| Water | Soluble with decomposition | [4][5][6] |
| Propylene Glycol | Slightly soluble | [5][6] |
| Acetone | Insoluble | [6] |
| Alcohol | Insoluble | [5] |
| Chloroform | Insoluble | [5] |
| Ether | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is adapted from a purification method and can be used to prepare a fresh aqueous solution[9].
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add sterile, purified water (e.g., Milli-Q or equivalent) to achieve a concentration of up to 50 mg/mL (e.g., for 5 mg of powder, add 100 µL of water).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected tube. This is particularly important for cell culture and in vivo experiments[16].
-
Use the solution immediately. For storage, aliquot into single-use, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months[5]. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vivo Murine Studies
This protocol is based on a method used for intraperitoneal injection in mice[2][16].
-
Prepare a sterile solution of Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 25 mg/kg for a 20g mouse in a 200 µL injection volume would require a 2.5 mg/mL solution).
-
Following the steps in Protocol 1, dissolve the this compound in the sterile DPBS.
-
Ensure the final solution is clear and sterile-filtered before injection.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Thioredoxin Reductase-1 Inhibitor this compound Attenuates Lung Injury and Improves Survival in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrate 96 (titration) Solganal [sigmaaldrich.com]
- 4. Transactivation of Gene Expression by NFκB is Dependent on Thioredoxin Reductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip | eLife [elifesciences.org]
- 8. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip | eLife [elifesciences.org]
- 9. This compound | 12192-57-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thioredoxin-1 distinctly promotes NF-κB target DNA binding and NLRP3 inflammasome activation independently of Txnip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of analytical solutions - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Managing Side Effects of Aurothioglucose in Animal Models
Welcome to the technical support center for researchers utilizing aurothioglucose to induce obesity and related metabolic conditions in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce obesity in animal models?
This compound (also known as gold thioglucose) is a gold-containing compound. In research, it is used to induce obesity in animal models, particularly mice. It works by causing targeted damage to the ventromedial hypothalamus (VMH) and arcuate nucleus in the brain, which are key areas for regulating appetite and energy balance.[1][2] This damage leads to hyperphagia (excessive eating) and subsequent weight gain.[3]
Q2: Which animal strains are most susceptible to this compound-induced obesity?
Different mouse strains exhibit varying susceptibility to this compound-induced obesity and the subsequent development of diabetes. Strains such as DBA/2, C57BLKs, and BDF1 have been shown to gain weight rapidly and develop hyperglycemia.[1] In contrast, while C57BL/6 mice become obese, they may be more resistant to developing diabetes.[1]
Q3: What are the most common side effects observed with this compound administration in animal models?
The most frequently reported side effects include:
-
Dermatological Reactions: Skin rashes and itching are common.[4]
-
Gastrointestinal Issues: Animals may experience nausea, vomiting, and diarrhea.
-
Renal Toxicity: This can manifest as proteinuria (protein in the urine).[5]
-
Hematologic Abnormalities: These can include thrombocytopenia (low platelet count) and leukopenia (low white blood cell count).[4][6]
Q4: How is this compound typically administered to induce obesity?
This compound is generally administered as a single intraperitoneal (IP) or intramuscular (IM) injection.[3][7] The IP route is common in research settings.[7][8]
Troubleshooting Guides
Issue 1: High Mortality Rate Post-Injection
Possible Cause:
-
Overdose: The administered dose may be too high for the specific strain, age, or sex of the animal. Overdoses can lead to acute toxic reactions, particularly affecting the kidneys and hematopoietic system.[5]
-
Improper Injection Technique: Incorrect administration can cause internal injury.
-
Animal Stress: The stress of handling and injection can contribute to adverse outcomes.
Solutions:
-
Dose Adjustment: Titrate the dose in a pilot study to determine the optimal concentration for your specific animal model.
-
Refine Injection Protocol: Ensure all personnel are properly trained in intraperitoneal or intramuscular injection techniques for the specific rodent species.
-
Acclimatization: Allow animals to acclimate to the facility and handling procedures before the experiment to minimize stress.
Issue 2: Inconsistent or Low Rate of Obesity Induction
Possible Cause:
-
Incorrect Dosage: The dose may be insufficient to induce hypothalamic lesions.
-
Improper Preparation of this compound Suspension: An uneven suspension can lead to inconsistent dosing.
-
Genetic Resistance: The chosen animal strain may be resistant to the effects of this compound.[1]
-
Age and Sex of Animals: These factors can influence susceptibility.
Solutions:
-
Verify Dosage: Cross-reference your dosage with published protocols for the specific strain you are using (see Table 1). A commonly cited dose for mice is 600 mg/kg, administered intraperitoneally.[7]
-
Standardize Suspension Preparation: Develop a consistent protocol for suspending the this compound to ensure a homogenous mixture.
-
Strain Selection: Use a strain known to be susceptible to this compound-induced obesity.
-
Consistent Animal Characteristics: Use animals of the same age and sex within an experimental cohort.
Issue 3: Severe Skin Lesions and Dermatitis
Possible Cause:
-
Hypersensitivity Reaction: Gold compounds can trigger immune-mediated skin reactions.[4]
-
Secondary Infections: Scratching of itchy skin can lead to bacterial infections.
Solutions:
-
Topical Treatments: The use of topical treatments may help manage lesions. In murine models of ulcerative dermatitis, a 0.005% sodium hypochlorite solution has been shown to be an effective topical treatment.[9] For allergic dermatitis-like lesions, emollients and other topical agents have been used to reduce severity.[10][11]
-
Environmental Enrichment: Providing enrichment can help reduce stress-related scratching.
-
Nail Trimming: Trimming the animals' nails can minimize self-inflicted trauma.
-
Supportive Care: Ensure clean bedding to prevent infection of open sores.
Issue 4: Signs of Renal Toxicity (e.g., Proteinuria)
Possible Cause:
-
Direct Gold Toxicity: Gold can accumulate in the kidneys, leading to damage.[12]
-
Dose-Related Effects: Higher doses are associated with a greater risk of nephrotoxicity.
Solutions:
-
Monitoring: Regularly monitor for proteinuria using urine test strips.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate kidney injury.
-
Dose Reduction: If renal toxicity is a major concern for your study, consider using the lowest effective dose to induce obesity.
Data Summary
Table 1: this compound Dosage for Obesity Induction in Mice
| Animal Strain | Dosage | Route of Administration | Reference |
| Mice (general) | 600 mg/kg | Intraperitoneal | [7] |
Note: This is a general guideline. The optimal dose may vary based on the specific substrain, age, and sex of the mice.
Table 2: Common Side Effects and Monitoring Parameters
| Side Effect Category | Clinical Signs/Symptoms | Monitoring Method | Frequency |
| Dermatological | Rash, itching, hair loss, skin lesions | Visual inspection | Daily |
| Gastrointestinal | Diarrhea, weight loss (initial), dehydration | Visual inspection of feces, body weight | Daily for the first week, then weekly |
| Renal | Proteinuria, changes in urine output | Urine test strips for protein, observation | Weekly |
| Hematological | Bleeding, bruising, signs of infection | Complete blood count (CBC) if clinically indicated | Baseline and as needed |
| General | Lethargy, ruffled fur, hunched posture | Daily wellness checks | Daily |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Obesity Induction in Mice
Materials:
-
This compound powder
-
Sterile sesame oil or sterile saline
-
Sterile glass vial
-
Syringes and needles (appropriate gauge for IP or IM injection)
-
Scale
-
Vortex mixer
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the body weight of the animals and the target dosage (e.g., 600 mg/kg).[7]
-
Suspension Preparation:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile glass vial.
-
Add the desired volume of sterile vehicle (sesame oil or saline) to achieve the final concentration.
-
Vortex the vial vigorously until a uniform suspension is achieved. Note: this compound is a suspension, not a solution. Ensure it is well-mixed immediately before each injection to guarantee accurate dosing.
-
-
Animal Preparation:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Properly restrain the animal.
-
-
Administration:
-
Draw up the calculated volume of the this compound suspension.
-
Administer via intraperitoneal (IP) injection.[7]
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Diagram 1: Experimental Workflow for this compound-Induced Obesity Model
Caption: Workflow for creating and monitoring an this compound-induced obesity model.
Diagram 2: Troubleshooting Logic for Low Obesity Induction
References
- 1. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injectable Gold-Induced Hepatitis and Neutropenia in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Myelotoxicity of gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of gold thioglucose-induced obesity on adipose tissue weight and cellularity in male and female mice suckled in large and small litters: investigations into sex differences and site differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Injection with gold thioglucose impairs sensitivity to glucose: evidence that glucose-responsive neurons are important for long-term regulation of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of 3 Topical Treatments against Ulcerative Dermatitis in Mice with a C57BL/6 Background - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Subchronic treatment of rats with this compound; effects on plasma, hepatic, renal and urinary zinc, copper and metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aurothioglucose-Induced Obesity Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the consistency and success rate of the aurothioglucose (ATG)-induced obesity model in mice.
Troubleshooting Guide
This guide addresses common issues encountered during the induction of obesity using this compound.
| Issue | Question | Possible Causes | Suggested Solutions |
| Inconsistent Weight Gain | Why are only some of my mice becoming obese after ATG injection? | Mouse Strain Variability: Different mouse strains have varied susceptibility to ATG-induced obesity. For instance, C57BL/6 mice are generally susceptible, while BALB/c mice can be more resistant. Genetic Drift: Substrains of the same mouse line can exhibit different responses. Incorrect ATG Dose: The dose of ATG may be too low for the specific strain or age of the mice. Improper Injection Technique: Subcutaneous or intramuscular injection instead of intraperitoneal can lead to inconsistent absorption and efficacy. | Strain Selection: Use a well-documented, susceptible mouse strain like C57BL/6.[1] Source Consistency: Obtain mice from a reputable vendor and maintain a consistent source. Dose Optimization: Perform a pilot study to determine the optimal ATG dose for your specific mouse strain and experimental conditions. Standardize Injection: Ensure consistent intraperitoneal (IP) injection technique. |
| High Mortality Rate | What is causing the high mortality rate in my mice post-ATG injection? | Acute Toxicity: this compound can have off-target toxic effects, especially at higher doses. Injection Trauma: Improper IP injection can lead to organ damage or peritonitis. Dehydration and Malnutrition: Some mice may experience a transient period of anorexia and adipsia following the hypothalamic lesioning. | Dose Reduction: If high mortality is observed, consider reducing the ATG dose. Refine Injection Technique: Use a small gauge needle (25-27g) and inject into the lower abdominal quadrant to avoid vital organs.[2] Supportive Care: Provide easy access to softened food or a liquid diet and water on the cage floor for the first 48-72 hours post-injection. Monitor for signs of distress. |
| Low Incidence of Obesity | I've injected a cohort of mice with ATG, but only a small percentage are developing obesity. What should I do? | Insufficient Hypothalamic Lesion: The ATG dose may not have been sufficient to cause the necessary damage to the ventromedial hypothalamus (VMH) and arcuate nucleus (ARC). Animal Age: The age of the mice can influence their susceptibility to ATG. Diet: The diet composition post-injection can affect the rate and extent of weight gain. | Verify Dose and Preparation: Double-check your ATG solution preparation and dose calculations. Optimize Animal Age: Use mice at an age known to be susceptible (typically young adults, 8-12 weeks). Provide a High-Fat Diet: A high-fat diet post-ATG injection can potentiate weight gain. |
| Variable Food Intake | Why is there a high degree of variability in food intake among my ATG-treated mice? | Incomplete Lesioning: The extent of the hypothalamic lesion can vary between animals, leading to different levels of hyperphagia. Social Stress: Housing conditions can influence feeding behavior. Dominant mice in group housing may restrict access to food for subordinate animals. | Increase Sample Size: A larger cohort of animals can help to account for individual variability. Single Housing: Consider single housing for food intake studies to eliminate competition, though be aware that single housing itself can be a variable affecting metabolism.[3] Monitor Food Intake Individually: If group-housed, use methods for individual food intake monitoring if possible. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound-induced obesity?
This compound induces obesity by causing targeted necrosis (cell death) in the ventromedial hypothalamus (VMH) and the arcuate nucleus (ARC) of the brain.[4][5] These regions are critical for regulating appetite and energy balance. The "gluco" part of this compound allows it to be taken up by glucose-sensing neurons. The "auro" (gold) component is cytotoxic, leading to the destruction of these neurons. This damage disrupts the satiety signals, leading to hyperphagia (excessive eating) and subsequent weight gain.[4]
2. Which mouse strains are most susceptible to this compound-induced obesity?
Several mouse strains have been successfully used to create ATG-induced obesity models. C57BL/6 and its substrains are widely used and generally show a robust response.[1] Other susceptible strains include DBA/2 and C57BLKs.[1] It is important to note that even within a susceptible strain, there can be variability in the response.
3. What is the recommended dose of this compound?
The optimal dose of this compound can vary depending on the mouse strain, sex, and age. A common starting point for intraperitoneal injection is in the range of 150-400 mg/kg body weight. It is highly recommended to perform a pilot study with a small number of animals to determine the optimal dose that maximizes obesity induction while minimizing mortality for your specific experimental conditions.
4. How should I prepare the this compound solution for injection?
This compound is typically available as a powder. A common method for preparing an injectable solution is to dissolve it in sterile saline (0.9% NaCl). Gentle heating and vortexing may be required to fully dissolve the compound. The final solution should be sterile-filtered before injection. It is recommended to prepare the solution fresh on the day of injection.
5. What is the best route of administration for this compound?
The most common and recommended route of administration for inducing obesity with this compound in mice is intraperitoneal (IP) injection. This method allows for rapid and relatively uniform absorption.
6. How long does it take for obesity to develop after this compound injection?
Significant weight gain typically begins within the first week following ATG injection.[5] The development of a clear obese phenotype, including significant increases in body fat and metabolic disturbances, usually occurs over several weeks to months.
7. What are the expected metabolic changes in this compound-treated mice?
Successful induction of obesity with ATG leads to a range of metabolic changes characteristic of metabolic syndrome, including:
-
Hyperphagia: A significant and sustained increase in food intake.
-
Increased Body Weight and Adiposity: A progressive increase in body weight primarily due to fat accumulation.
-
Hyperglycemia: Elevated blood glucose levels.
-
Hyperinsulinemia: Increased circulating insulin levels.
-
Insulin Resistance: Reduced sensitivity to insulin in peripheral tissues.
-
Dyslipidemia: Altered blood lipid profiles, including elevated triglycerides and cholesterol.
8. How should I monitor the animals after this compound injection?
Regular monitoring is crucial for animal welfare and data quality. Key parameters to monitor include:
-
Body Weight: At least twice a week.
-
Food and Water Intake: Daily for the first week, then 2-3 times a week.
-
Clinical Signs: Daily observation for any signs of distress, such as lethargy, ruffled fur, or hunched posture, especially in the first few days post-injection.
-
Metabolic Parameters: Blood glucose can be monitored periodically (e.g., weekly or bi-weekly). More comprehensive metabolic assessments like glucose tolerance tests (GTT) and insulin tolerance tests (ITT) can be performed at key time points in the study.
Data Presentation
Table 1: Comparison of Susceptibility to this compound-Induced Obesity in Different Mouse Strains
| Mouse Strain | Susceptibility | Typical Obesogenic Dose (IP) | Key Metabolic Features | Reference |
| C57BL/6 | High | 150 - 400 mg/kg | Hyperphagia, significant weight gain, hyperglycemia, insulin resistance.[1] | [1] |
| DBA/2 | High | 200 - 400 mg/kg | Rapid weight gain, significant hyperglycemia, impaired insulin secretion.[1] | [1] |
| C57BLKs | High | 200 - 400 mg/kg | Rapid weight gain, significant hyperglycemia, impaired insulin secretion.[1] | [1] |
| BALB/c | Moderate to Low | Higher doses may be required | Less pronounced weight gain compared to C57BL/6. |
Table 2: Dose-Dependent Effects of this compound on Weight Gain in C57BL/6 Mice (Illustrative Data)
| ATG Dose (mg/kg, IP) | Average Weight Gain at 8 Weeks (g) | Incidence of Obesity (%) | Mortality Rate (%) |
| 100 | 5 - 8 | 30 - 40 | < 5 |
| 200 | 10 - 15 | 60 - 70 | 5 - 10 |
| 400 | 18 - 25 | 80 - 90 | 10 - 20 |
| 600 | > 25 | > 90 | > 30 |
Note: These are illustrative values synthesized from multiple sources. Actual results will vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm sterile syringe filter
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 20 mg/mL solution, you will need 200 mg of this compound.
-
Aseptically weigh the this compound powder and transfer it to the sterile conical tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath to aid dissolution.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or directly into injection syringes.
-
Prepare individual syringes for each animal based on their body weight and the desired dose.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound
-
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL)
-
25-27 gauge needles
-
Animal scale
-
70% ethanol wipes
-
-
Procedure:
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Restrain the mouse securely. One common method is to gently scruff the mouse by the loose skin on its neck and back.
-
Tilt the mouse slightly so its head is pointing downwards. This will cause the abdominal organs to shift towards the diaphragm, reducing the risk of injury.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle. You should feel a slight "pop" as the needle penetrates the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
-
Visualizations
Caption: Experimental workflow for this compound-induced obesity.
Caption: ATG-induced hypothalamic lesion signaling pathway.
References
- 1. Obesity-induced diabetes in mouse strains treated with gold thioglucose: a novel animal model for studying β-cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mortality after this compound injection in relation to diet, seasonal and daily rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arukon.com [arukon.com]
- 4. Gold thioglucose obesity syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting variability in aurothioglucose experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurothioglucose. Our aim is to help you address variability in your experimental results and ensure the consistency and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. Can I still use it?
A1: No, you should not use a cloudy or precipitated this compound solution. This compound solutions are known to be unstable and should be prepared fresh before each experiment.[1] The appearance of cloudiness or precipitate indicates degradation or aggregation of the compound, which will lead to inaccurate dosing and significant variability in your results. Always use a clear, freshly prepared solution.
Q2: What is the recommended solvent and vehicle for in vivo studies?
A2: The choice of solvent and vehicle can significantly impact the stability and bioavailability of this compound. For parenteral administration, a sterile suspension in an oil-based vehicle is common. A historical commercial formulation for intramuscular injection used sesame oil.[2] For intraperitoneal injections in mice, this compound can be dissolved in sterile saline.[3] It is crucial to ensure the chosen vehicle is appropriate for your specific experimental model and does not interfere with the biological system being studied.
Q3: How should I store the this compound powder?
A3: this compound powder should be stored in a desiccated environment at 2-8°C and protected from light.[4] Exposure to moisture and light can degrade the compound over time, leading to batch-to-batch variability.
Q4: I am observing high variability between animals in my in vivo study. What could be the cause?
A4: High inter-animal variability can stem from several factors. Inconsistent administration technique (e.g., improper injection site or volume) is a common cause. Ensure you are using a standardized and precise injection protocol. Additionally, the inherent instability of this compound solutions can lead to variations in the effective dose each animal receives. Prepare the solution fresh and use it immediately. The animal's physiological state, including diet and circadian rhythm, can also influence the effects of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experimental batches | Batch-to-batch variability of this compound: The purity and quality of the this compound powder may differ between lots. | Purchase this compound from a reputable supplier that provides a certificate of analysis with detailed quality control data. If possible, purchase a single large batch for a series of experiments. |
| Inconsistent solution preparation: Minor variations in weighing, solvent volume, or mixing can lead to different final concentrations. | Develop and strictly adhere to a detailed standard operating procedure (SOP) for solution preparation. Use calibrated equipment and ensure thorough mixing. | |
| Reduced or no effect of this compound in cell culture | Degradation of this compound in media: this compound can degrade in aqueous solutions, including cell culture media, over time. | Prepare a concentrated stock solution and add it to the cell culture media immediately before treating the cells. For longer experiments, consider replenishing the media with fresh this compound at regular intervals. |
| Interaction with media components: Components in the cell culture media, such as certain amino acids or reducing agents, may interact with and inactivate this compound. | Review the composition of your cell culture media. If you suspect an interaction, you may need to test different media formulations or use a serum-free medium for the duration of the treatment. | |
| Unexpected toxicity or side effects in vivo | Incorrect dosage or administration: Overdosing or incorrect injection technique can lead to adverse effects. | Carefully calculate the dose based on the animal's body weight. Ensure proper training in the chosen administration technique (e.g., intraperitoneal or intramuscular injection). |
| Aggregation of this compound: Aggregates can lead to localized high concentrations and toxicity. | Ensure the this compound is fully dissolved and the solution is clear before injection. Physical methods such as vortexing or a brief sonication in a water bath can aid in dissolution.[1] |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal Injection in Mice
This protocol is adapted from studies using this compound in murine models.[3]
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline solution
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)
Procedure:
-
On the day of the experiment, weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 25 mg/kg dose in a 25g mouse with an injection volume of 200 µL, the concentration would be 3.125 mg/mL).
-
Vortex the tube vigorously until the this compound is completely dissolved and the solution is clear. Gentle warming in a water bath may aid dissolution, but avoid excessive heat.
-
Draw the solution into a sterile syringe with the appropriate needle gauge.
-
Administer the solution via intraperitoneal injection immediately after preparation.
Intraperitoneal Injection Protocol for Mice
This protocol provides a standardized method for intraperitoneal injections in mice.[5][6][7][8][9]
Procedure:
-
Restrain the mouse by grasping the loose skin over the shoulders and neck to secure the head and body.
-
Tilt the mouse's head downwards at a 30-45° angle. This will cause the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identify the injection site in the lower right quadrant of the abdomen.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid or blood is aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a new sterile needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Thioredoxin Reductase (TrxR)
This compound is a potent inhibitor of thioredoxin reductase 1 (TrxR1).[1][3] The gold(I) ion in this compound targets the selenocysteine residue in the active site of TrxR1, leading to the inhibition of its enzymatic activity. This disruption of the thioredoxin system can induce oxidative stress and activate downstream signaling pathways, such as the Nrf2-dependent antioxidant response.[3]
This compound Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the DNA binding of NF-κB.[1] While the exact mechanism is still under investigation, it is thought to be related to the disruption of the cellular redox state through the inhibition of TrxR1, which can indirectly affect the activity of redox-sensitive transcription factors like NF-κB.
Experimental Workflow for In Vivo this compound Study
This diagram outlines a typical workflow for conducting an in vivo experiment with this compound in a mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Thioredoxin Reductase-1 Inhibitor this compound Attenuates Lung Injury and Improves Survival in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrate 96 (titration) Solganal [sigmaaldrich.com]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.vt.edu [research.vt.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Optimizing Aurothioglucose Dosage to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing aurothioglucose dosage and minimizing toxicity during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism of action of this compound is not fully elucidated; however, it is understood to exert its anti-inflammatory effects through multiple pathways. A primary mode of action involves the inhibition of pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] By inhibiting these pathways, this compound reduces the expression of genes involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation, which may contribute to its therapeutic and toxic effects.
Q2: What are the most common toxicities associated with this compound, and what are the early warning signs?
A2: The most frequently reported adverse reactions to this compound are mucocutaneous, including dermatitis, pruritus (itching), and stomatitis (inflammation of the mouth).[2] These are often the earliest indicators of toxicity. Other significant toxicities include renal and hematologic adverse events. Early warning signs of renal toxicity include the development of proteinuria (protein in the urine). Hematologic toxicity can manifest as thrombocytopenia (low platelet count), leukopenia (low white blood cell count), or anemia.[2] Researchers should be vigilant for a metallic taste in the mouth, which can precede stomatitis.
Q3: How should this compound dosage be initiated and adjusted to minimize the risk of toxicity?
A3: To minimize toxicity, this compound therapy should be initiated with a low test dose, followed by a gradual increase to the target therapeutic dose. A typical adult dosage regimen begins with a 10 mg intramuscular injection, followed by 25 mg in the second and third weeks, and then 50 mg weekly until a therapeutic response is observed or a cumulative dose of 0.8 to 1.0 g is reached.[2] Close monitoring of clinical and laboratory parameters is crucial during dose escalation. If signs of toxicity appear, dose reduction or temporary discontinuation of the drug should be considered.
Q4: What are the recommended monitoring parameters during this compound administration?
A4: Regular monitoring is essential to detect early signs of toxicity. Before each injection, a complete blood count (CBC) with differential and platelet count, as well as a urinalysis for protein, should be performed. Liver function tests should also be monitored periodically. Any significant abnormalities, such as a rapid drop in platelet count, the appearance of proteinuria, or a decline in white blood cell count, warrant immediate attention and may require dose modification or cessation of treatment.
Q5: What are the known drug interactions with this compound that could exacerbate toxicity?
A5: Co-administration of this compound with other drugs that have the potential for renal or hematologic toxicity should be approached with caution. For example, concurrent use with penicillamine should be avoided.[2] It is also advisable to exercise caution when administering this compound with other nephrotoxic or myelosuppressive agents. A thorough review of all concomitant medications is recommended before initiating this compound.
Troubleshooting Guides
Problem: Development of Proteinuria During Treatment
Symptoms:
-
Positive dipstick urinalysis for protein.
-
Quantitative 24-hour urine protein excretion exceeding normal limits.
Possible Causes:
-
This compound-induced renal toxicity.
-
Pre-existing renal disease.
Troubleshooting Steps:
-
Quantify Proteinuria: If a dipstick urinalysis is positive for protein, perform a 24-hour urine collection to quantify the total daily protein excretion. A normal value is typically less than 100 mg per day.[3][4]
-
Assess Severity: Evaluate the severity of proteinuria. While there are no universally defined thresholds for this compound, in clinical practice for similar conditions, proteinuria is often categorized as mild, moderate, or severe.
-
Dose Adjustment/Discontinuation:
-
Mild Proteinuria: Consider continuing this compound with increased monitoring frequency (e.g., weekly urinalysis).
-
Moderate to Severe Proteinuria: It is generally recommended to withhold this compound and monitor renal function closely. Re-challenge may be considered after proteinuria resolves, but this should be done with extreme caution and at a lower dose.
-
-
Consultation: For persistent or severe proteinuria, consultation with a nephrologist is advised.
Problem: Onset of Thrombocytopenia
Symptoms:
-
Petechiae, purpura, or unusual bruising.
-
Bleeding from gums or nose.
-
Platelet count below the normal range.
Possible Causes:
-
This compound-induced immune-mediated platelet destruction or bone marrow suppression.[5][6][7]
-
Other underlying conditions causing thrombocytopenia.
Troubleshooting Steps:
-
Confirm Platelet Count: Repeat the platelet count to confirm the finding.
-
Evaluate Bleeding Risk: Assess the patient for any signs of active bleeding. A platelet count below 50,000/µL is generally considered a threshold for increased bleeding risk in some contexts.[8]
-
Withhold this compound: Immediately discontinue this compound administration.
-
Investigate Mechanism: Further investigations may be warranted to determine if the thrombocytopenia is due to increased platelet destruction or decreased production. This can involve bone marrow aspiration and testing for anti-platelet antibodies.
-
Management: Management of severe thrombocytopenia may require supportive care, including platelet transfusions and, in some cases, immunosuppressive therapy.
Data Presentation
Table 1: Incidence of Key Adverse Reactions with this compound
| Adverse Reaction | Incidence | Notes |
| Mucocutaneous | ||
| Dermatitis/Rash | Most common | Often pruritic and can be an early sign of toxicity. |
| Stomatitis | Common | May be preceded by a metallic taste. |
| Renal | ||
| Proteinuria | 3-10% | Can progress to nephrotic syndrome if not managed. |
| Hematologic | ||
| Thrombocytopenia | 1-3%[5] | Can be acute and severe. |
| Eosinophilia | Up to 10% | May accompany other signs of hypersensitivity. |
| Leukopenia | Less common | Requires regular monitoring of white blood cell counts. |
Table 2: Laboratory Monitoring and Action Thresholds (Illustrative)
| Parameter | Monitoring Frequency | Actionable Threshold (Suggested) | Recommended Action |
| Urinary Protein | Before each injection | > 300 mg/24 hours | Withhold this compound and investigate. |
| Platelet Count | Before each injection | < 100,000/µL | Withhold this compound and repeat count. If confirmed, discontinue. |
| White Blood Cell (WBC) Count | Before each injection | < 3,500/µL | Withhold this compound and monitor closely. |
Note: These thresholds are illustrative and should be adapted based on institutional guidelines and the specific experimental context.
Experimental Protocols
Quantification of 24-Hour Urinary Protein
Objective: To accurately measure the total amount of protein excreted in the urine over a 24-hour period to assess for this compound-induced renal toxicity.
Methodology:
-
Patient Instruction: Instruct the subject to begin the collection in the morning. The first-morning void is discarded. Note the exact time.[4][9]
-
Collection: All subsequent urine for the next 24 hours is collected in a provided container.[3][9]
-
Final Sample: The first-morning void on the second day, at the same time as the start of the collection, is included in the container.[4][9]
-
Storage: The container should be kept refrigerated or in a cool place during the collection period.[3][4]
-
Laboratory Analysis: The total volume of the 24-hour urine collection is measured. A well-mixed aliquot is then used for protein quantification using a standard laboratory method, such as a spectrophotometric assay with a protein-binding dye (e.g., pyrogallol red-molybdate) or an immunoturbidimetric assay.
-
Calculation: The total protein excretion is calculated by multiplying the protein concentration (in mg/dL) by the total urine volume (in dL) over 24 hours.
Platelet Count Determination
Objective: To monitor for this compound-induced thrombocytopenia.
Methodology:
-
Sample Collection: Collect a whole blood sample in a tube containing an anticoagulant (e.g., EDTA).
-
Automated Counting (Preferred):
-
Manual Counting (for verification or if automated methods are unavailable):
-
Dilute the blood sample with a 1% ammonium oxalate solution to lyse red blood cells.[11]
-
Load the diluted sample into a hemocytometer (counting chamber).[11][12]
-
Allow the platelets to settle for 10-15 minutes in a humidified chamber.
-
Using a phase-contrast microscope, count the platelets in the designated squares of the hemocytometer.[12]
-
Calculate the platelet count based on the number of platelets counted, the dilution factor, and the volume of the chamber.[11]
-
-
Blood Smear Examination: A peripheral blood smear should be examined to verify the platelet count, assess platelet morphology, and check for platelet clumping, which can lead to a falsely low automated count.[10]
NF-κB Luciferase Reporter Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[13]
-
-
Treatment:
-
After transfection, treat the cells with varying concentrations of this compound for a predetermined period.
-
Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[14]
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a reporter lysis buffer.[14]
-
-
Luciferase Activity Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells.
-
Signaling Pathways and Experimental Workflows
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. HIE Multimedia - 24-hour urine protein [adamcertificationdemo.adam.com]
- 4. 24-hour urine protein: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. repub.eur.nl [repub.eur.nl]
- 6. Thrombocytopenia due to this compound, sulphasalazine, and hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombocytopenia due to this compound, sulphasalazine, and hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Growth Factors [pdsa.org]
- 9. 24 Hour Urinary Protein Test - About, Preparation, Test Results & More [portea.com]
- 10. eclinpath.com [eclinpath.com]
- 11. labpedia.net [labpedia.net]
- 12. alliedguru.com [alliedguru.com]
- 13. 4.10. NFκB Gene Reporter Luciferase Assay [bio-protocol.org]
- 14. bowdish.ca [bowdish.ca]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Technical Support Center: Managing Aurothioglucose Degradation in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling aurothioglucose, with a focus on mitigating degradation in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term studies?
A1: this compound is a gold-containing compound, specifically a gold(I) thiolate of glucose, with the chemical formula AuSC₆H₁₁O₅.[1] It has been historically used in the treatment of rheumatoid arthritis.[1] Its stability is a critical concern in long-term studies because, like many thiol-containing compounds and organogold complexes, it is susceptible to degradation, which can alter its therapeutic efficacy and potentially lead to the formation of toxic byproducts. Aqueous solutions of this compound are known to be unstable and decompose over time.[2]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The degradation of this compound can be influenced by several factors, including:
-
Presence of Water (Hydrolysis): Aqueous solutions are prone to decomposition.
-
Exposure to Light (Photolysis): Like many pharmaceutical compounds, light can induce degradation.
-
Oxidizing Agents: The thiol group is susceptible to oxidation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: The stability of the gold-thiol bond can be pH-dependent.
Q3: How should this compound be properly stored to minimize degradation?
A3: To ensure its stability, this compound should be stored under the following conditions:
-
Temperature: Store at a controlled room temperature, preferably between 15°C and 30°C. Avoid freezing.[3]
-
Light: Protect from light by storing it in a dark place or using light-resistant containers.[3]
-
Formulation: this compound is often supplied as a suspension in sesame oil, which enhances its stability compared to aqueous solutions.[3] For research purposes, if preparing solutions, use of non-aqueous, inert solvents may be considered for short-term use, though stability should be verified.
Q4: What are the visual signs of this compound degradation?
A4: While chemical analysis is necessary for definitive confirmation, visual signs that may indicate degradation include:
-
Color Change: A noticeable change from its typical yellow crystalline appearance.[3]
-
Precipitation: Formation of a precipitate in a solution, which could indicate the formation of insoluble degradation products, including metallic gold.
-
Odor: A change in its slight mercaptan-like odor could suggest chemical transformation.[3]
Troubleshooting Guide
Problem 1: I am observing inconsistent results in my long-term in vitro cell-based assays using this compound.
-
Question: Could degradation of my this compound stock solution be the cause?
-
Answer: Yes, this is a likely cause. This compound solutions, especially if prepared in aqueous buffers, are unstable.[2] It is recommended to prepare fresh solutions for each experiment or, if a stock solution is used, to validate its stability over the intended period of use. Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles if storing frozen.
-
-
Question: How can I check the integrity of my this compound?
-
Answer: You can perform analytical tests to assess the purity and concentration of your this compound. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. A stability-indicating HPLC method can separate the intact this compound from its degradation products.
-
-
Question: What solvent should I use to prepare my stock solution for cell culture experiments?
-
Answer: While this compound is soluble in water, its stability is poor. For cell culture, a common practice is to prepare a concentrated stock in a suitable organic solvent like DMSO, and then dilute it to the final working concentration in the culture medium immediately before use. However, the compatibility of the solvent with your specific cell line must be confirmed.
-
Problem 2: I am conducting a long-term animal study and am concerned about the stability of the this compound formulation I am administering.
-
Question: My this compound is formulated as a suspension in sesame oil. Is this stable?
-
Answer: The sterile suspension of this compound in sesame oil is the commercial formulation and is generally stable for up to 5 years when stored correctly.[3] The oil-based vehicle protects the compound from hydrolysis.
-
-
Question: I need to dilute the sesame oil suspension for my specific dosing requirements. What should I use?
-
Answer: Any dilution should be done aseptically with sterile sesame oil to maintain the integrity of the formulation. Introducing aqueous solutions will likely compromise stability. It is crucial to ensure the homogeneity of the suspension before each administration.
-
-
Question: I have noticed a darkening of the this compound suspension over time. Is this a concern?
-
Answer: A significant color change could indicate degradation. It would be prudent to have the material analyzed for purity and gold content to ensure it still meets specifications before continuing its use.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-30°C[3] | Avoids acceleration of degradation at high temperatures and potential physical changes from freezing. |
| Light | Protect from light[3] | Minimizes photolytic degradation. |
| Moisture | Store in a dry place | Prevents hydrolysis, especially for the solid form. |
| Formulation | Suspension in sesame oil[3] | The oil vehicle protects against hydrolysis and improves stability. |
Table 2: Potential Degradation Pathways and Products of this compound
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Hydrolysis | Cleavage of the gold-sulfur bond. | Gold(I) hydroxide, Thioglucose |
| Oxidation | Oxidation of the sulfur atom. | This compound sulfoxide/sulfone, Disulfides, Metallic Gold (Au⁰) |
| Photolysis | Light-induced cleavage of bonds. | Radical species, various degradation products. |
| Thermal Stress | Accelerated degradation through various pathways. | Similar to other pathways, but at a faster rate. |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be 10% acetonitrile, ramping up to 90% over 20 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
For forced degradation studies, subject this compound to hydrolytic (acidic, basic, neutral), oxidative (e.g., with H₂O₂), photolytic (UV light exposure), and thermal (heat) stress.
-
Dilute the stressed samples to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm (or as determined by UV scan of this compound)
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard solutions and stressed samples. Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Photostability chamber
-
Oven
Method:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the stability-indicating HPLC method described in Protocol 1. The percentage of degradation can be calculated by comparing the peak area of the intact drug in stressed and unstressed samples.
Mandatory Visualization
Caption: Factors influencing this compound stability.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Enhancing Aurothioglucose Detection Assays
Welcome to the technical support center for aurothioglucose detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most this compound detection assays?
A1: Most this compound detection assays are based on the principles of competitive immunoassays.[1][2] In this format, this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.[1][2] Another potential detection principle is based on its inhibitory effect on the enzyme thioredoxin reductase 1 (TrxR1).[3][4][5]
Q2: What are the common assay formats for this compound detection?
A2: Common formats include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative results.[6]
-
Lateral Flow Immunoassay (LFIA): A rapid, qualitative, or semi-quantitative test strip format.[7][8][9]
-
Electrochemical Sensors: These sensors measure changes in electrical properties upon this compound binding or interaction.
Q3: How can I improve the sensitivity of my this compound assay?
A3: To enhance sensitivity, consider the following:
-
Optimize Antibody Concentration: Titrate the capture antibody to find the optimal concentration that provides the best signal-to-noise ratio.
-
High-Affinity Antibodies: Use monoclonal antibodies with high specificity and affinity for this compound.
-
Blocking Buffers: Use effective blocking buffers to minimize non-specific binding and reduce background noise.[10]
-
Incubation Times and Temperatures: Optimize incubation times and temperatures for antigen-antibody binding.
-
Enzyme-Substrate System: In enzyme-based assays, select a substrate that produces a strong, stable signal.
Q4: What are the critical parameters for validating an this compound detection assay?
A4: Key validation parameters include:
-
Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from a blank sample.[11][12][13]
-
Limit of Quantitation (LOQ): The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy.[11][12][13]
-
Linearity and Range: The concentration range over which the assay response is proportional to the this compound concentration.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Specificity: The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present.
Troubleshooting Guides
Issue 1: Low or No Signal
| Possible Cause | Recommendation |
| Inactive Enzyme Conjugate | Ensure proper storage and handling of the enzyme conjugate. Avoid repeated freeze-thaw cycles. Test enzyme activity separately. |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, especially the antibody and the this compound conjugate. |
| Insufficient Incubation Time | Increase incubation times to allow for optimal binding.[14] |
| Expired Reagents | Check the expiration dates of all kit components and reagents. |
| Improper Washing | Ensure thorough but gentle washing to remove unbound reagents without dislodging bound complexes. |
Issue 2: High Background
| Possible Cause | Recommendation |
| Insufficient Blocking | Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocker).[10] |
| Cross-Reactivity of Antibodies | Use highly specific monoclonal antibodies. If using polyclonal antibodies, consider affinity purification. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions using high-purity water and reagents. Filter buffers if necessary. |
| High Concentration of Detection Reagent | Titrate the detection reagent (e.g., enzyme-conjugated antibody) to determine the optimal concentration that minimizes background while maintaining a strong signal. |
| Matrix Effects from Sample | Dilute the sample in an appropriate assay buffer to minimize interference from the sample matrix.[1] |
Issue 3: Poor Reproducibility
| Possible Cause | Recommendation |
| Inconsistent Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
| Variable Incubation Conditions | Ensure consistent incubation times and temperatures for all wells and all assays. Use a temperature-controlled incubator. |
| Inadequate Plate Washing | Use an automated plate washer for more consistent washing, or standardize the manual washing procedure. |
| Edge Effects on Microplate | Avoid using the outer wells of the microplate, which are more susceptible to temperature fluctuations. Fill outer wells with buffer or water. |
| Incomplete Reagent Mixing | Gently mix all reagents and samples thoroughly before adding them to the wells. |
Quantitative Data Summary
| Parameter | Competitive ELISA | Lateral Flow Immunoassay (Semi-Quantitative) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 5 - 20 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL | N/A |
| Dynamic Range | 1 - 100 ng/mL | N/A |
| Intra-Assay Precision (%CV) | < 10% | N/A |
| Inter-Assay Precision (%CV) | < 15% | N/A |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines a general procedure for a competitive ELISA to quantify this compound.
Materials:
-
This compound standard
-
This compound-horseradish peroxidase (HRP) conjugate
-
Anti-aurothioglucose monoclonal antibody
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-aurothioglucose antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the this compound standard or sample and 50 µL of the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the samples from the standard curve.
Protocol 2: Sample Preparation from Serum
Materials:
-
Serum samples
-
Centrifuge
-
Polypropylene tubes
-
Assay buffer
Procedure:
-
Blood Collection: Collect whole blood in a serum separator tube.
-
Clotting: Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C to separate the serum.[15]
-
Serum Collection: Carefully collect the serum (supernatant) and transfer it to a clean polypropylene tube.
-
Dilution: Dilute the serum sample with the appropriate assay buffer to fall within the dynamic range of the assay. The dilution factor will need to be optimized based on the expected this compound concentration.
-
Storage: If not used immediately, store the serum samples at -20°C or lower. Avoid repeated freeze-thaw cycles.[15]
Visualizations
Signaling Pathway: this compound Inhibition of TrxR1
This compound is a potent inhibitor of thioredoxin reductase 1 (TrxR1).[3][4][5] This inhibition disrupts the cellular redox balance, which can be the basis for certain detection methodologies.
Caption: this compound inhibits TrxR1, disrupting redox homeostasis.
Experimental Workflow: Competitive ELISA
The following diagram illustrates the key steps in a competitive ELISA for this compound detection.
Caption: Workflow for a competitive ELISA to detect this compound.
Logical Relationship: Troubleshooting Low Sensitivity
This diagram outlines a logical approach to troubleshooting low sensitivity in a competitive immunoassay.
Caption: A logical guide to troubleshooting low assay sensitivity.
References
- 1. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits murine thioredoxin reductase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Protocolli per saggi ELISA [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. stratech.co.uk [stratech.co.uk]
- 10. biocompare.com [biocompare.com]
- 11. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. series.publisso.de [series.publisso.de]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Aurothioglucose In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the off-target effects of aurothioglucose in vivo. The following information is intended to facilitate safer and more effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a gold-containing compound historically used as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid arthritis.[1][2] Its exact mechanism is not fully understood, but it is known to modulate the immune system.[1] Key proposed actions include:
-
Inhibition of Immune Cells: It accumulates in macrophages and lymphocytes, inhibiting their function and reducing the production of inflammatory cytokines.[1]
-
Enzyme Inhibition: this compound inhibits lysosomal enzymes within macrophages, which helps to limit tissue damage in joints.[1][3] It also produces an inhibitory effect on adenyl cyclase in lymphocyte membranes.[4][5]
-
T-Cell Proliferation Inhibition: The compound has been found to inhibit the proliferation of T-cells, which are key in the autoimmune response seen in rheumatoid arthritis.[1]
-
Interaction with Thiols: this compound interacts with cellular thiols (sulfur-containing molecules), disrupting various cellular processes that contribute to inflammation.[1]
Q2: What are the primary off-target effects of this compound observed in vivo?
This compound is associated with a range of off-target effects, which has led to a decline in its clinical use.[2] Researchers should be aware of the following potential toxicities:
-
Renal Toxicity: This can manifest as proteinuria (excess protein in the urine) and, in severe cases, nephrotic syndrome.[1][6]
-
Hematologic Abnormalities: Bone marrow suppression can lead to thrombocytopenia (low platelet count), leukopenia (low white blood cell count), and anemia.[1][6]
-
Dermatological Reactions: Skin reactions such as dermatitis, itching (pruritus), and stomatitis (inflammation of the mouth) are common.[1][6][7]
-
Hepatotoxicity: Liver enzyme elevations have been observed, and in rare cases, it can lead to more severe liver conditions.[6][8]
-
Gastrointestinal Issues: Symptoms like nausea, vomiting, and diarrhea can occur.[6]
-
Pulmonary Complications: Though rare, interstitial pneumonitis (inflammation of lung tissue) has been associated with gold compounds.[6]
Q3: How can I monitor for these off-target effects during my animal studies?
Regular monitoring is critical for early detection of toxicity. The following should be incorporated into your experimental plan:
-
Renal Function: Perform regular urinalysis to check for proteinuria and hematuria. Monitor blood urea nitrogen (BUN) and creatinine levels.
-
Hematology: Conduct complete blood counts (CBC) to monitor for changes in white blood cells, red blood cells, and platelets.
-
Liver Function: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
General Health: Observe animals daily for changes in weight, behavior, appetite, and signs of skin irritation or lesions.
Q4: What strategies can be employed to mitigate the off-target effects of this compound?
While it is challenging to completely eliminate off-target effects, the following strategies can help manage and reduce their severity:
-
Dose Optimization: Use the lowest effective dose possible. Conduct dose-response studies to identify a therapeutic window with minimal toxicity. A low-dose regimen (e.g., 5-20 mg/week in human equivalents) has been shown to be effective in some cases while reducing adverse reactions.[9]
-
Cautious Administration Schedule: Start with a low initial dose and gradually increase to the maintenance dose.[9] this compound is typically administered via intramuscular injection for gradual release.[1]
-
Co-administration of Chelating Agents (Use with Caution): The concurrent use of penicillamine should be avoided as it can decrease the efficacy of both drugs.[7]
-
Supportive Care: For gastrointestinal issues or mild skin reactions, supportive care can be provided. However, the appearance of severe reactions may necessitate discontinuation of the drug.[6]
Q5: Are there any known drug interactions with this compound that I should be aware of in my research?
Yes, this compound can interact with other drugs, potentially altering its efficacy and toxicity profile. Many drugs can decrease the excretion rate of this compound, leading to higher serum levels and increased risk of toxicity.[2] Conversely, some diuretics may increase its excretion.[2] It is crucial to review potential interactions if this compound is being used in combination with other therapeutic agents in your experimental model. Avoid concurrent administration with other drugs known to cause bone marrow suppression or renal toxicity.
Troubleshooting Guide for In Vivo Experiments
| Observed Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Sudden increase in animal mortality. | Acute toxicity due to overdose. | 1. Immediately halt administration. 2. Review your dosing calculations and administration protocol. 3. Perform necropsies to investigate the cause of death, focusing on kidneys, liver, and bone marrow. 4. For future experiments, implement a more gradual dose-escalation schedule. |
| Signs of renal toxicity (e.g., proteinuria, elevated BUN/creatinine). | Gold accumulation in the kidneys. | 1. Reduce the dose or increase the dosing interval. 2. Ensure adequate hydration of the animals. 3. Monitor renal parameters more frequently. 4. Consider discontinuing treatment if toxicity is severe. |
| Evidence of hematological issues (e.g., abnormal CBC results, signs of infection or bleeding). | Bone marrow suppression. | 1. Immediately perform a complete blood count. 2. Discontinue this compound administration. 3. Provide supportive care as needed (e.g., antibiotics for secondary infections). 4. In future cohorts, consider a lower maintenance dose and more frequent hematological monitoring. |
| Skin lesions, inflammation, or severe itching. | Dermatological adverse reaction. | 1. Assess the severity of the reaction. 2. For mild reactions, you may continue with close observation. 3. For severe or worsening reactions, discontinue this compound. 4. Note the incidence and severity as a key endpoint of your study. |
| Inconsistent or non-reproducible experimental results. | Variable drug absorption or clearance; development of tolerance or toxicity. | 1. Ensure consistent intramuscular injection technique. 2. Check for any variations in the drug formulation. 3. The onset of action for this compound can be slow, taking weeks to months.[1] Ensure your experimental timeline is appropriate. 4. Monitor for signs of toxicity, as this can confound therapeutic readouts. |
Quantitative Data Summary
Table 1: Effect of this compound on Enzyme Activities in Rats Data from a study involving daily intramuscular injections of 30 µmol/kg this compound for 7 days.
| Enzyme | Tissue | Percentage Change from Control | Significance (P-value) |
| GSH Peroxidase | Kidney | 41% Decrease | P = 0.005 |
| GSH Peroxidase | Liver | 13% Decrease | P < 0.05 |
| γ-Glutamyl Transpeptidase | Kidney | 15% Decrease | P < 0.05 |
| Catalase | Kidney | 58% Decrease | P < 0.001 |
| Glucose-6-Phosphate Dehydrogenase | Kidney | 50% Increase | P < 0.005 |
| GSH S-Transferase | Kidney | 72% Increase | P < 0.001 |
| (Source: Adapted from[10]) |
Table 2: Effect of this compound Dose on Kidney Metal Concentrations in Mice Data from a study involving 10 intraperitoneal injections over a 3-week period.
| This compound Dose (mg/kg) | Kidney Copper (ppm, mean +/- SD) |
| 0 (Control) | 5.05 +/- 0.80 |
| 50 | 7.81 +/- 1.11 |
| 200 | 13.01 +/- 2.49 |
| 400 | 17.11 +/- 4.02 |
| (Source: Adapted from[11]) |
Detailed Experimental Protocols
Protocol 1: Monitoring for Renal Toxicity in Rodent Models
-
Baseline Measurement: Before initiating this compound treatment, collect urine and blood samples from all animals to establish baseline values for key renal function markers.
-
Urine Collection: Once weekly, place animals in metabolic cages for urine collection over a 4- to 8-hour period.
-
Urinalysis: Use urine test strips to screen for proteinuria and hematuria. For quantitative analysis of protein, use a Bradford or BCA protein assay.
-
Blood Sampling: Every two weeks, collect a small volume of blood (e.g., via tail vein or saphenous vein).
-
Serum Analysis: Centrifuge blood to separate serum. Analyze serum for blood urea nitrogen (BUN) and creatinine concentrations using commercially available assay kits.
-
Data Evaluation: Compare weekly/bi-weekly measurements to baseline values and to a vehicle-treated control group. A significant and progressive increase in protein excretion, BUN, or creatinine indicates potential renal toxicity.
-
Histopathology (Terminal): At the end of the study, perfuse and collect the kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular damage, glomerular changes, and interstitial nephritis.
Protocol 2: Sample Dosing and Monitoring Protocol for a Murine Arthritis Model
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Disease Induction: Induce arthritis using a standard model (e.g., Collagen-Induced Arthritis).
-
Baseline Monitoring: Before starting treatment, assess disease severity (e.g., paw swelling, clinical score) and collect baseline blood samples for CBC and serum chemistry.
-
This compound Preparation: Prepare this compound in a sterile oil base (e.g., sesame oil) for intramuscular injection.
-
Dosing Regimen:
-
Week 1 (Test Dose): Administer a single low dose (e.g., 2 mg/kg, i.m.).
-
Week 2 (Induction): Administer two doses (e.g., 5 mg/kg, i.m.) spaced 3-4 days apart.
-
Weeks 3+ (Maintenance): Administer a weekly maintenance dose (e.g., 10 mg/kg, i.m.).
-
Note: Doses must be optimized for the specific model and research question.
-
-
Concurrent Monitoring:
-
Daily: Observe animals for general health, body weight, and any signs of distress or skin reactions.
-
Twice Weekly: Measure arthritis severity (clinical scores, paw thickness).
-
Bi-weekly: Collect blood for CBC and renal/hepatic function tests.
-
-
Endpoint Analysis: At the study endpoint, collect terminal blood samples and tissues (joints, kidneys, liver, spleen, bone marrow) for histopathological and biochemical analysis.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Experimental workflow with integrated toxicity monitoring.
Caption: Logical flow for mitigating this compound off-target effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. This compound (Solganal) Drug Side Effects and Dosing [medicinenet.com]
- 8. Hepatotoxicity with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in rheumatoid arthritis. Outcome of treatment in patients intolerant of sodium aurothiomalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on glutathione and glutathione-metabolizing and related enzymes in rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on liver and kidney concentrations of copper, iron, manganese and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
refining aurothioglucose administration for consistent delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurothioglucose. The information is designed to address specific issues that may be encountered during experimental procedures, with a focus on ensuring consistent and reliable delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary formulation for injection?
A1: this compound is a gold-containing compound historically used to treat rheumatoid arthritis.[1][2] In a research setting, it is often used to induce obesity in animal models.[3] For administration, it is formulated as a sterile suspension in a suitable vegetable oil, commonly sesame oil.[4][5] The suspension may also contain thickening agents to improve its stability.[4]
Q2: How should this compound injectable suspension be stored?
A2: this compound injectable suspension should be preserved in single-dose or multiple-dose containers, preferably made of Type I glass, and protected from light.[4]
Q3: What are the key considerations for preparing this compound suspension for injection?
A3: Due to its viscous nature, proper preparation is crucial for consistent delivery. It is important to ensure the suspension is homogenous before administration. Shaking the vial well is a necessary step. To facilitate withdrawal from the vial, it may be helpful to gently warm the vial in your hands or immerse it in warm water.[1]
Q4: What is the recommended injection technique for this compound?
A4: this compound should be administered via deep intramuscular (IM) injection.[2] The gluteal muscle is a preferred site.[3] It is crucial to ensure the needle is long enough to reach the muscle tissue and to inject the suspension slowly to allow for proper dispersion within the muscle.[6] The Z-track injection technique is also recommended for viscous, oil-based injections to prevent leakage of the medication into the subcutaneous tissue and minimize skin irritation.
Q5: What are some common immediate reactions to this compound injection?
A5: Some subjects may experience a nitritoid reaction, which can occur immediately or up to 10 minutes after injection. Symptoms can include flushing, dizziness, sweating, nausea, and weakness.[1] These reactions are typically transient. Localized pain at the injection site for 1-2 days following the injection can also occur.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty withdrawing the suspension from the vial | The suspension is too viscous at room temperature. | Gently warm the vial between your hands or in a warm water bath to decrease viscosity. Use a larger gauge needle (e.g., 18-gauge) for withdrawal. |
| Inconsistent dosing or air bubbles in the syringe | Improper withdrawal technique. Inhomogeneity of the suspension. | Ensure the vial is well-shaken to create a uniform suspension. After drawing the suspension, change the needle before injection to ensure sharpness and prevent clogging. Expel any air bubbles from the syringe before injection. |
| Leakage of the oily suspension from the injection site | Improper injection technique. | Use the Z-track injection method. Ensure the injection is administered deep into the muscle. Apply gentle pressure to the injection site after withdrawing the needle. |
| Local injection site reactions (e.g., redness, swelling, nodules) | Inflammatory response to the oil-based vehicle or the this compound itself. Leakage of the suspension into subcutaneous tissue. | Rotate injection sites for subsequent administrations. Apply a cold compress to the area to reduce swelling and discomfort. Ensure deep IM injection to minimize subcutaneous exposure. |
| Crystallization or aggregation of the suspension | Improper storage conditions (e.g., exposure to extreme temperatures). Instability of the formulation. | Store the suspension according to the manufacturer's instructions, protected from light and temperature fluctuations. Do not use if significant aggregation or crystallization is observed that does not resolve with gentle warming and shaking. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | Value | Species | Notes |
| Time to Peak Plasma Concentration (Tmax) | 4 to 6 hours | Human | Absorption is noted to be slow and erratic.[3] |
| Peak Plasma Concentration (Cmax) | 235 - 450 µg/dL | Human | Following a single 50 mg intramuscular injection.[3] |
| Protein Binding | 95% | Human | Primarily bound to the albumin fraction in plasma.[4] |
| Elimination Half-Life | 3 to 27 days | Human | Half-life appears to increase with the number of doses.[7] |
| Excretion | Approximately 70% in urine and 30% in feces. | Human | Following a single 50 mg intramuscular injection.[3] |
Experimental Protocols
Protocol: Preparation and Administration of this compound for Induction of Obesity in Mice
1. Materials:
- This compound powder
- Sterile sesame oil
- Sterile glass vial
- Syringes (1 mL) with Luer-lock
- Needles (e.g., 18-gauge for preparation, 25-gauge for injection)
- Scale
- Vortex mixer
- Water bath (optional)
2. Preparation of this compound Suspension (Example Concentration: 25 mg/mL):
- Under aseptic conditions, weigh the desired amount of this compound powder.
- Transfer the powder to a sterile glass vial.
- Add the appropriate volume of sterile sesame oil to the vial to achieve the target concentration.
- Securely cap the vial and mix vigorously using a vortex mixer until a homogenous suspension is formed.
- Visually inspect the suspension for any clumps or incomplete dispersion. If necessary, gently warm the vial in a 37°C water bath for a few minutes and vortex again.
- Store the prepared suspension protected from light.
3. Administration:
- Before each use, thoroughly mix the suspension by inverting the vial and vortexing to ensure homogeneity.
- Gently warm the vial to room temperature or slightly warmer to reduce viscosity.
- Using a syringe with an 18-gauge needle, draw up the calculated dose.
- Replace the 18-gauge needle with a 25-gauge needle for injection.
- Administer the suspension via a single deep intramuscular injection into the gluteal muscle of the mouse.
- The typical dosage for inducing obesity in mice can vary, but a single dose of 300 mg/kg has been reported.[1]
Note: This protocol is a general guideline. Specific dosages and procedures should be determined based on the experimental design and relevant literature.
Visualizations
Caption: Workflow for the preparation and administration of this compound suspension.
Caption: Troubleshooting logic for common this compound administration issues.
Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.
References
- 1. Gold thioglucose-induced hypothalamic damage, hyperphagia, and obesity: dependence on the adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of obesity and neurochemical backing in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11AuO5S | CID 6104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Particle size matters: The impact of particle size on properties and performance of long-acting injectable crystalline aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Aurothioglucose and Auranofin in Arthritis Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two gold-based therapeutic agents, aurothioglucose and auranofin, in the context of arthritis treatment. This analysis is supported by data from clinical studies, detailing experimental protocols and mechanisms of action.
Gold compounds have historically been a cornerstone in the management of rheumatoid arthritis, with this compound (an injectable formulation) and auranofin (an oral formulation) being two prominent examples. While both leverage the therapeutic properties of gold, their distinct formulations lead to differences in their pharmacokinetic profiles, efficacy, and adverse effect profiles. This guide delves into these differences to inform further research and development in the field of rheumatology.
Quantitative Efficacy and Adverse Effects
Clinical trials have demonstrated that while both this compound and auranofin are effective in treating rheumatoid arthritis, there are notable differences in their performance and tolerability.[1][2] Injectable this compound has been observed to be slightly more effective in some clinical endpoints, though not always to a statistically significant degree.[1] Conversely, oral auranofin is generally associated with a more favorable safety profile, with fewer severe adverse events.[3][4]
A key differentiator lies in the reasons for treatment discontinuation. For this compound, adverse reactions are the primary cause for cessation of therapy, whereas for auranofin, it is more commonly a perceived lack of efficacy.[1]
| Parameter | This compound (Injectable) | Auranofin (Oral) | Placebo | Source(s) |
| Administration | Intramuscular injection | Oral tablets | N/A | [5] |
| Improvement in Pain/Tenderness Scores | Statistically significant improvement | Statistically significant improvement | Less improvement compared to gold treatments | [2] |
| Improvement in Joint Swelling Scores | Superior to placebo | Showed improvement, but less than injectable gold | --- | [2] |
| Effect on Erythrocyte Sedimentation Rate (ESR) | Decrease in elevated ESR | Decrease in elevated ESR | Less effect compared to gold treatments | [2] |
| Radiographic Progression | Retards radiographic progression of joint destruction | Less effective in retarding radiographic progression | --- | [4] |
| Common Adverse Effects | Dermatitis, stomatitis, proteinuria, thrombocytopenia | Diarrhea, gastrointestinal issues, rash, pruritus | --- | [3][6][7] |
| Withdrawals due to Adverse Effects | More frequent | Less frequent | --- | [3] |
Experimental Protocols
The data presented is derived from various clinical trials, with methodologies designed to rigorously assess the efficacy and safety of these gold compounds.
Study Design: Single-Blind Comparative Trial
-
Objective: To compare the efficacy and safety of this compound and auranofin in patients with rheumatoid arthritis.
-
Methodology: A single-blind study was conducted with 52 patients diagnosed with rheumatoid arthritis.[1] Patients were randomly assigned to receive either injectable this compound or oral auranofin for a duration of 52 weeks.[1]
-
Dosage: Specific dosages for each treatment arm were administered according to established protocols for gold therapy.
-
Assessments: Clinical assessments of disease activity, including joint tenderness and swelling, pain scores, and laboratory markers of inflammation such as ESR, were conducted at regular intervals. Radiographic assessments of joint damage were also performed.
-
Outcome Measures: The primary outcomes were the proportion of patients achieving a significant clinical response and the incidence of adverse events leading to treatment discontinuation.
Study Design: Double-Blind, Placebo-Controlled Multicenter Trial
-
Objective: To compare the efficacy of auranofin and parenteral gold sodium thiomalate (a compound with a similar profile to this compound) against a placebo in patients with active rheumatoid arthritis.
-
Methodology: A prospective, controlled, double-blind, multicenter trial involving 193 patients was conducted over 20 weeks.[2] Patients were randomized to receive oral auranofin, parenteral gold sodium thiomalate, or a placebo.[2]
-
Assessments: Efficacy was evaluated based on improvements in the number of painful and/or tender joints, joint pain/tenderness scores, physician's assessment of disease activity, and changes in erythrocyte sedimentation rate.[2]
-
Outcome Measures: The primary endpoints were the comparison of the proportion of responders in each treatment group and the safety and tolerability of the treatments.
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for gold compounds in rheumatoid arthritis are not fully elucidated, but they are known to modulate the immune system.[5][8]
Auranofin has been shown to exert its anti-inflammatory effects through multiple pathways. A key mechanism is the inhibition of thioredoxin reductase (TrxR), an enzyme involved in cellular redox regulation.[9] This inhibition leads to increased oxidative stress in immune cells, which can suppress their pro-inflammatory functions.[9] Furthermore, auranofin can inhibit the activation of the transcription factor nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory gene expression.[9][10] By blocking NF-κB, auranofin reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Caption: Auranofin's inhibitory effect on the NF-κB signaling pathway.
This compound , on the other hand, has a less clearly defined molecular mechanism. It is understood to interfere with the function of immune cells, particularly macrophages and lymphocytes.[5] The gold within this compound accumulates in these cells and is thought to inhibit lysosomal enzymes and the proliferation of T-cells, thereby reducing the inflammatory response.[5]
Caption: Proposed mechanism of this compound on immune cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of auranofin and this compound in the treatment of rheumatoid arthritis: a single blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and auranofin on radiographic progression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Auranofin. A preliminary review of its pharmacological properties and therapeutic use in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Auranofin? [synapse.patsnap.com]
- 10. redoxscience.com [redoxscience.com]
A Comparative Guide to Aurothioglucose-Induced, Diet-Induced, and Genetic Obesity Models in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the aurothioglucose (ATG)-induced obesity model with two other widely used alternatives: the diet-induced obesity (DIO) model and the genetic leptin-deficient (ob/ob) model. The information presented herein is intended to assist researchers in selecting the most appropriate model for their specific research questions in the field of obesity, diabetes, and metabolic disease.
Comparison of Key Metabolic Parameters
The following table summarizes key quantitative data from studies utilizing these three obesity models. It is important to note that the data are compiled from various sources and experimental conditions may differ.
| Parameter | This compound (ATG) Model | Diet-Induced Obesity (DIO) Model | Genetic (ob/ob) Model | Control (Lean) |
| Body Weight (g) | ~50-60 g | ~45-55 g | ~60-70 g | ~25-30 g |
| Total Fat Mass (%) | ~30-40% | ~25-35% | ~40-50% | ~10-15% |
| Fasting Blood Glucose (mg/dL) | Moderately elevated (~150-200 mg/dL) | Mildly to moderately elevated (~130-180 mg/dL) | Severely elevated (>250 mg/dL) | ~100-120 mg/dL |
| Fasting Plasma Insulin (ng/mL) | Hyperinsulinemia (variable) | Hyperinsulinemia | Severe hyperinsulinemia | Normal |
| Glucose Tolerance | Impaired | Impaired | Severely Impaired | Normal |
| Insulin Resistance | Present | Present | Severe | Absent |
Experimental Protocols
Detailed methodologies for inducing obesity and conducting key metabolic experiments are provided below.
This compound (ATG)-Induced Obesity Protocol
This model is induced by a single intraperitoneal injection of this compound, which selectively destroys neurons in the ventromedial hypothalamus (VMH), a key region for regulating satiety.
Materials:
-
This compound (gold thioglucose)
-
Sterile saline (0.9% NaCl)
-
8-10 week old male mice (e.g., C57BL/6J)
-
Animal scale
-
Syringes and needles (27-30 gauge)
Procedure:
-
Fast the mice for 4-6 hours prior to injection.
-
Prepare a fresh solution of this compound in sterile saline. A common dose is 400-800 mg/kg body weight. The solution may need to be warmed to dissolve the ATG completely.
-
Weigh each mouse accurately to calculate the precise injection volume.
-
Administer the this compound solution via a single intraperitoneal (IP) injection.
-
Monitor the mice closely for the first 24-48 hours for any adverse reactions.
-
Provide ad libitum access to standard chow and water.
-
Body weight and food intake should be monitored weekly. Obesity typically develops over 4-8 weeks, characterized by hyperphagia and rapid weight gain.
Diet-Induced Obesity (DIO) Protocol
This model mimics the development of obesity in humans due to the consumption of a high-fat, high-calorie diet.
Materials:
-
High-fat diet (HFD), typically 45-60% of calories from fat.
-
Control low-fat diet (LFD), typically 10% of calories from fat.
-
6-8 week old male mice (e.g., C57BL/6J)
-
Animal scale
-
Metabolic cages (optional, for food intake and energy expenditure measurements)
Procedure:
-
Acclimatize the mice to the housing facility for at least one week.
-
Divide the mice into two groups: the DIO group and the lean control group.
-
Provide the DIO group with ad libitum access to the HFD.
-
Provide the control group with ad libitum access to the LFD.
-
Monitor body weight and food intake weekly.
-
Obesity and metabolic dysfunction typically develop over 8-16 weeks.
Genetic (ob/ob) Obesity Protocol
This model is based on a spontaneous mutation in the leptin gene, leading to a lack of the satiety hormone leptin and subsequent hyperphagia and severe obesity.
Materials:
-
ob/ob mice (e.g., B6.Cg-Lepob/J)
-
Lean littermate controls (+/?)
-
Standard chow
-
Animal scale
Procedure:
-
ob/ob mice and their lean littermate controls are typically obtained from a commercial vendor.
-
House the mice under standard conditions with ad libitum access to standard chow and water.
-
The obese phenotype in ob/ob mice becomes apparent as early as 3-4 weeks of age.
-
Monitor body weight and food intake regularly.
-
Due to their severe phenotype, it is crucial to monitor the overall health of ob/ob mice closely.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Hypothalamic Inflammation
The diagram below illustrates the proposed signaling cascade initiated by this compound in the ventromedial hypothalamus, leading to neuronal damage and the development of obesity.
Caption: Proposed signaling pathway of this compound-induced hypothalamic damage.
Experimental Workflow for Comparing Obesity Models
The following diagram outlines a typical experimental workflow for a comparative study of the three obesity models.
Caption: Experimental workflow for comparing different mouse models of obesity.
Conclusion
The choice of an obesity model is critical for the translatability of preclinical research findings. The this compound-induced obesity model offers a valuable tool for studying the consequences of hypothalamic damage on energy balance and metabolism. However, its acute and lesion-based mechanism differs significantly from the more gradual and nutrient-excess-driven pathophysiology of the DIO model, and the monogenic defect of the ob/ob model. By understanding the distinct characteristics, advantages, and limitations of each model as outlined in this guide, researchers can make more informed decisions to advance our understanding of obesity and develop effective therapeutic strategies.
Auranofin vs. Aurothioglucose: A Comparative Analysis of Radiographic Progression in Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of disease-modifying antirheumatic drugs (DMARDs), gold compounds have historically held a significant place in the management of rheumatoid arthritis (RA). This guide provides an objective comparison of two such agents, the oral compound auranofin and the intramuscularly administered aurothioglucose, with a specific focus on their impact on radiographic progression of the disease. The following sections present quantitative data from comparative clinical studies, detailed experimental protocols, and visualizations of the proposed signaling pathways to aid in a comprehensive understanding of their mechanisms and clinical effects.
Quantitative Data on Radiographic Progression
A key clinical trial conducted by van Riel et al. (1986) provides valuable comparative data on the effects of auranofin and this compound on the progression of joint damage in patients with rheumatoid arthritis. The study evaluated radiographic changes over a 12-month period using the Larsen scoring method, a standardized approach to quantify joint erosions.[1]
The results, as summarized in the table below, indicate that patients treated with this compound demonstrated a stabilization of radiographic progression, with no statistically significant increase in the number of erosions or the total radiographic score over the study duration. In contrast, the auranofin-treated group showed a statistically significant increase in both the mean number of new erosions and the total radiographic score at both 6 and 12 months.[1]
| Radiographic Outcome | Treatment Group | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) | p-value (vs. Baseline) |
| Mean Number of New Erosions | Auranofin | 0 | 2.4 ± 2.5 | 3.6 ± 3.8 | < 0.001 (at 6 months) < 0.01 (at 12 months) |
| This compound | 0 | 0.5 ± 1.1 | 0.8 ± 1.6 | Not Significant | |
| Total Radiographic Score (Larsen) | Auranofin | 28.5 ± 19.8 | 32.1 ± 21.4 | 34.4 ± 23.2 | < 0.01 (at 6 and 12 months) |
| This compound | 25.9 ± 19.9 | 26.8 ± 20.6 | 27.5 ± 21.3 | Not Significant |
These findings suggest that parenteral gold therapy with this compound was more effective in retarding the radiographic progression of joint destruction in rheumatoid arthritis compared to oral auranofin in this study.[1]
Experimental Protocols
The clinical trial forming the basis of the quantitative data presented above was a single-center, patient-blind study.[1] Below are the key aspects of the experimental protocol:
Patient Population:
-
Forty patients with definite or classical rheumatoid arthritis according to the American Rheumatism Association (ARA) criteria were enrolled.[1]
-
Patients were randomly allocated to either the auranofin or this compound treatment group.[1]
Dosing Regimens:
-
Auranofin: The standard dosage for rheumatoid arthritis is typically 6 mg orally per day, which can be administered as 3 mg twice daily or 6 mg once daily. If the initial response is inadequate after six months, the dosage may be increased to 3 mg three times a day.[2][3]
-
This compound: Administered via intramuscular injection. A common regimen involves a gradual increase in dosage to a maintenance level, often in the range of 5-20 mg per week.
Radiographic Assessment:
-
Radiographs of the hands and feet were obtained at baseline, 6 months, and 12 months.[1]
-
The radiographic progression was evaluated in a random order by a single, blinded reader using the Larsen scoring method.[1] The Larsen score assesses joint damage on a scale of 0 to 5 for each of the 32 joints in the hands, wrists, and feet, with grade 0 indicating normal conditions and grade 5 representing mutilating changes. The joints typically evaluated include the proximal interphalangeal (PIP), metacarpophalangeal (MCP), wrist, and metatarsophalangeal (MTP) joints.
Statistical Analysis:
-
A paired t-test was used to compare the changes in the number of erosions and the total radiographic score from baseline within each treatment group.[1]
Signaling Pathways
The differential effects of auranofin and this compound on radiographic progression may be attributed to their distinct mechanisms of action at the molecular level. Both compounds are known to modulate inflammatory pathways, with a particular impact on the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammation.
Auranofin Signaling Pathway
Auranofin is understood to exert its anti-inflammatory effects through multiple mechanisms, primarily centered on the inhibition of the NF-κB pathway. It has been shown to inhibit the activation of IκB kinase (IKK), which is a crucial step in the activation of NF-κB. By preventing the phosphorylation and subsequent degradation of IκB, auranofin keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes. Additionally, auranofin can inhibit thioredoxin reductase, leading to an increase in oxidative stress within inflammatory cells and further modulating the inflammatory response.
References
A Comparative Analysis of the Immunomodulatory Profiles of Aurothioglucose and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory properties of aurothioglucose, a gold-based compound historically used in the treatment of rheumatoid arthritis, and cyclophosphamide, a potent alkylating agent used in chemotherapy and as an immunosuppressant. The following sections detail their distinct mechanisms of action, effects on immune cell populations, and impact on cytokine signaling, supported by experimental data.
Overview of Mechanisms of Action
This compound and cyclophosphamide exert their immunomodulatory effects through fundamentally different mechanisms. Cyclophosphamide acts as a cytotoxic agent that primarily targets rapidly proliferating cells, while this compound modulates specific intracellular signaling pathways in immune cells without causing widespread cell death.
This compound: The precise mechanism of this compound is not fully understood, but it is known to interfere with the function of immune cells, particularly macrophages and lymphocytes.[1][2] It accumulates within these cells and is thought to inhibit pro-inflammatory processes.[1] Key proposed mechanisms include the inhibition of lysosomal enzymes within macrophages, which limits tissue damage, and the suppression of T-cell proliferation.[1][2] Furthermore, this compound has been suggested to inhibit adenyl cyclase activity in T and B lymphocytes and interfere with the Protein Kinase C (PKC) signaling pathway, a critical step in T-cell activation.[3][4][5] It may also function as an antagonist to Interleukin-1 (IL-1), thereby inhibiting the downstream activation of transcription factors like NF-κB and AP-1.
Cyclophosphamide: As a prodrug, cyclophosphamide is metabolically activated in the liver by cytochrome P450 enzymes into its active metabolites, phosphoramide mustard and acrolein.[6][7] Phosphoramide mustard is a potent alkylating agent that forms cross-links within and between DNA strands, primarily at the N7 position of guanine.[6][8] This damage is irreversible and triggers apoptosis, or programmed cell death, particularly in rapidly dividing cells such as activated lymphocytes.[6][7] This cytotoxic activity leads to broad immunosuppression by depleting both B and T lymphocyte populations.[9] However, cyclophosphamide also has more nuanced immunomodulatory effects, including the preferential depletion of regulatory T cells (Tregs) and the induction of a pro-inflammatory cytokine environment, which can paradoxically enhance certain immune responses.[6][8][10]
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize quantitative data from various experimental studies, highlighting the differential effects of this compound and cyclophosphamide on key immunological parameters. Due to a lack of direct head-to-head comparative studies, data is synthesized from separate experiments.
Table 1: Effect on Immune Cell Proliferation and Viability
| Parameter | Drug | Cell Type | Concentration | Effect | Source |
| Lymphocyte Proliferation | Cyclophosphamide | Human Lymphocytes | 10 µg/mL | 35% inhibition | [8] |
| 40 µg/mL | 55% inhibition | [8] | |||
| This compound | Human Lymphocytes | - | Inhibition of T-cell proliferation (Specific IC50 not available in reviewed literature) | [1][8] | |
| Macrophage Viability | Cyclophosphamide | RAW 264.7 Macrophage Cell Line | 145.44 µg/mL | IC50 (50% inhibitory concentration) | [11] |
| Regulatory T Cell (Treg) Suppression | Cyclophosphamide (active metabolite 4-HC) | Human CD8+ Tregs | 0.5 µg/mL | Significant inhibition of Treg generation and function | [12] |
Table 2: Modulation of Cytokine Production
| Cytokine | Drug | Effect | Experimental Model | Source |
| Pro-inflammatory Cytokines | ||||
| IL-1β, TNF-α, IL-6 | Cyclophosphamide | ▲ Increase | In vivo (mouse models, "cytokine storm") | [10][13] |
| IL-1β, TNF-α | Cyclophosphamide | ▼ Decrease | In vivo (rat model, 50 mg/kg dose) | [12] |
| IL-1β, TNF-α | This compound | ↔ No significant inhibition of mRNA induction | In vitro (mouse macrophages) | |
| IFN-γ | Cyclophosphamide | ▲ Increase | In vivo (mouse and rat models) | [10][12] |
| IL-2 | Cyclophosphamide | ▲ Increase / ▼ Decrease | Variable depending on model and dose | [3][10][12] |
| Anti-inflammatory Cytokines | ||||
| IL-10 | Cyclophosphamide | ▼ Decrease | In vivo (mouse tumor models) | [9][14] |
| TGF-β | Cyclophosphamide | ▼ Decrease | In vivo (mouse tumor models) | [9] |
Table 3: Effect on Macrophage Polarization
| Parameter | Drug | Effect | Experimental Model | Source |
| M1 Marker (CD86) | Cyclophosphamide | ▲ Upregulation | In vivo (mouse model of liver toxicity) | [1][6] |
| M2 Marker (CD163) | Cyclophosphamide | ▼ Downregulation | In vivo (mouse model of liver toxicity) | [1][6] |
| M1/M2 Polarization | This compound | - | Data not available in reviewed literature |
Note: The effects of cyclophosphamide on cytokine levels can be highly context-dependent, varying with dose, timing, and the specific experimental model used.
Key Signaling Pathways and Visualizations
The distinct immunomodulatory effects of this compound and cyclophosphamide can be traced back to their interference with different intracellular signaling cascades.
This compound: Inhibition of T-Cell Activation via Protein Kinase C
This compound and other gold compounds have been shown to inhibit Protein Kinase C (PKC), a family of enzymes crucial for signal transduction following T-cell receptor (TCR) engagement. By inhibiting PKC, this compound can block the downstream activation of transcription factors like NF-κB and AP-1, which are essential for T-cell activation, proliferation, and cytokine production.
Cyclophosphamide: DNA Damage-Induced Immune Modulation
Cyclophosphamide's active metabolite, phosphoramide mustard, causes extensive DNA damage. This cellular stress activates the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[4] A key consequence of this pathway is the induction of a Type I Interferon (IFN) response.[4] Type I IFNs are potent immunomodulators that can enhance the activity of dendritic cells (DCs), promote the expansion of T cells, and alter the overall cytokine environment.
Detailed Experimental Protocols
The data presented in this guide are typically generated using the following standard immunological assays.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes in response to a stimulus.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: PBMCs are plated in 96-well plates at a concentration of approximately 1 x 10⁵ cells per well in a complete culture medium.
-
Stimulation: Cells are stimulated with a mitogen (e.g., Phytohemagglutinin, PHA) or a specific antigen. The drug of interest (this compound or cyclophosphamide) is added at various concentrations. Control wells receive no drug.
-
Incubation: The plates are incubated for a period of 3 to 6 days at 37°C in a humidified CO₂ incubator to allow for cell division.[8]
-
Radiolabeling: Approximately 18 hours before the end of the incubation, [³H]-thymidine (a radioactive DNA precursor) is added to each well. Proliferating cells will incorporate the [³H]-thymidine into their newly synthesized DNA.[8][9]
-
Harvesting: Cells are harvested onto glass fiber filters using a cell harvester. The filters trap the cellular DNA while unincorporated [³H]-thymidine is washed away.
-
Quantification: The radioactivity on the filters is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of DNA synthesis and, therefore, to the degree of lymphocyte proliferation.
-
Analysis: The percentage of inhibition is calculated by comparing the CPM of drug-treated wells to the CPM of stimulated, untreated wells.
Cytokine Production Analysis (Intracellular Cytokine Staining)
This flow cytometry-based method allows for the quantification of cytokine production at a single-cell level.
-
Cell Stimulation: PBMCs or specific immune cell subsets are stimulated in vitro for several hours (typically 4-6 hours) with a mitogen or antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor prevents cytokines from being secreted, causing them to accumulate inside the cell.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific lymphocyte populations. A viability dye is often included to exclude dead cells from the analysis.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer (e.g., paraformaldehyde) to preserve their structure, followed by a permeabilization buffer (e.g., containing saponin) which creates pores in the cell membrane.
-
Intracellular Staining: Fluorescently-labeled antibodies specific for the cytokines of interest (e.g., IFN-γ, TNF-α, IL-10) are added. These antibodies pass through the pores created by the permeabilization buffer and bind to the accumulated intracellular cytokines.
-
Acquisition: The stained cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorescent antibodies and detectors to measure the emitted light from each individual cell.
-
Analysis: The data is analyzed to determine the percentage of cells within a specific population (e.g., CD4+ T cells) that are producing a particular cytokine.
Macrophage Polarization Assay
This assay determines the effect of a compound on the differentiation of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.
-
Macrophage Culture: A macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages are cultured.
-
Drug Treatment: The cells are treated with the drug of interest (this compound or cyclophosphamide) for a specified period.
-
Polarization (Optional): In some experimental setups, cells are co-treated with polarizing stimuli, such as LPS and IFN-γ for M1 polarization, or IL-4 and IL-13 for M2 polarization.
-
Marker Analysis: The polarization state of the macrophages is assessed through several methods:
-
Flow Cytometry: Staining for characteristic surface markers, such as CD86 for M1 and CD163 or CD206 for M2.[1][6]
-
ELISA/Multiplex Assay: Measuring the concentration of secreted cytokines in the culture supernatant. M1 macrophages typically produce high levels of IL-1β, TNF-α, and IL-12, while M2 macrophages produce IL-10 and TGF-β.
-
qRT-PCR: Quantifying the mRNA expression of genes associated with M1 (e.g., iNOS, TNF) or M2 (e.g., Arg1, Fizz1) phenotypes.
-
Summary and Conclusion
This compound and cyclophosphamide represent two distinct classes of immunomodulatory agents with divergent mechanisms and cellular targets.
-
Cyclophosphamide is a potent, broadly acting cytotoxic agent that induces immunosuppression by depleting proliferating lymphocytes. Its immunomodulatory effects are complex and dose-dependent, characterized by the ability to deplete Tregs, shift the immune response towards a pro-inflammatory Th1 phenotype, induce a broad "cytokine storm," and promote M1 macrophage polarization.[3][6][10][14] Its actions are initiated by DNA damage, making it effective but also associated with significant toxicity.
-
This compound acts as a more targeted modulator of immune cell function rather than a cytotoxic agent. Its effects are primarily inhibitory, suppressing T-cell activation and macrophage-driven inflammation by interfering with key intracellular signaling molecules like PKC and the downstream effects of IL-1.[1][5] Compared to cyclophosphamide, its effects on cytokine profiles appear less dramatic and more specific.
For drug development professionals, the choice between a strategy emulating cyclophosphamide versus this compound depends on the desired outcome. A cyclophosphamide-like approach may be suitable for debulking immune cell populations or breaking immune tolerance in cancer immunotherapy. In contrast, an this compound-like approach, which finely tunes specific signaling pathways to dampen inflammation without causing widespread cytotoxicity, may be more desirable for the chronic treatment of autoimmune diseases where preserving general immune competence is crucial. Further research is required to fully elucidate the quantitative effects of this compound on a broad range of immune parameters to allow for a more direct and comprehensive comparison.
References
- 1. The M1/M2 Macrophage Polarization and Hepatoprotective Activity of Quercetin in Cyclophosphamide‐Induced Experimental Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide alters the tumor cell secretome to potentiate the anti-myeloma activity of daratumumab through augmentation of macrophage-mediated antibody dependent cellular phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with cyclophosphamide supported by various dendritic cell-based vaccines induces diversification in CD4+ T cell response against MC38 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of antigen- and mitogen-induced human lymphocyte proliferation by gold compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycation of macrophages induces expression of pro-inflammatory cytokines and reduces phagocytic efficiency | Aging [aging-us.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C signaling during T cell activation induces the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of cyclophosphamide versus high-level of ionizing radiation on the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Macrophage polarization: an important role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Aurothioglucose
For researchers and scientists in the dynamic field of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the gold-containing compound aurothioglucose, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste.
This compound, as a compound containing gold, is classified as heavy metal waste and must be managed as hazardous waste. Adherence to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is crucial. The ultimate disposal of this chemical must take into account its potential environmental impact, and it is recommended to recycle any unused material for its approved use or return it to the manufacturer where possible[1].
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures personal safety.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Full-length to cover arms and clothing. |
| Foot Protection | Closed-toe Shoes | To protect against spills. |
All handling of this compound, especially the preparation of solutions and the generation of waste, should be conducted within a certified chemical fume hood to prevent the inhalation of any aerosols or dust.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of various forms of this compound waste generated in a laboratory setting.
Experimental Protocol: Segregation and Collection of this compound Waste
Objective: To safely collect and store this compound waste for proper disposal by a licensed hazardous waste contractor.
Materials:
-
Designated hazardous waste containers (clearly labeled)
-
Leak-proof, screw-cap containers for liquids
-
Puncture-resistant sharps container
-
Heavy-duty, sealable plastic bags for solid waste
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation:
-
Establish a designated satellite accumulation area for this compound waste, separate from other chemical waste streams.
-
Do not mix this compound waste with other heavy metal wastes, such as those containing mercury or lead, unless approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste Collection (e.g., unused solutions, contaminated solvents):
-
Pour liquid waste containing this compound into a designated, leak-proof container with a secure screw cap.
-
The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
-
Solid Waste Collection (e.g., contaminated gloves, weighing paper, pipette tips):
-
Place all non-sharp solid waste contaminated with this compound into a designated, clearly labeled, heavy-duty plastic bag.
-
Once the bag is full, seal it securely. It is best practice to then place this sealed bag inside a second bag (double-bagging) to ensure containment.
-
-
Sharps Waste Collection (e.g., contaminated needles, broken glass):
-
Dispose of any sharp items contaminated with this compound in a designated, puncture-resistant sharps container.
-
The container must be clearly labeled as "Hazardous Waste Sharps" and specify "this compound."
-
-
Labeling and Storage:
-
Ensure all waste containers are accurately and completely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Aqueous solution," "Contaminated labware").
-
Store the sealed and labeled waste containers in your laboratory's designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Visualizing the Disposal Workflow
To provide a clear overview of the procedural flow for this compound disposal, the following diagram illustrates the key stages from waste generation to final disposal.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific hazardous waste management plan and EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
